3,5-Dimethylbenzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBHNPJZCQWUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999965 | |
| Record name | 1-(3,5-Dimethylphenyl)methanamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78710-55-1 | |
| Record name | 3,5-Dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78710-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078710551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,5-Dimethylphenyl)methanamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.774 | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethylbenzylamine: Chemical Properties, Structure, and Relevance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylbenzylamine is a substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its structural features allow for the creation of diverse molecular architectures with significant biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. Furthermore, it delves into its application as a key intermediate in the synthesis of antiviral compounds, specifically focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Detailed experimental protocols for its synthesis and the synthesis of its biologically active derivatives are provided, alongside a discussion of the underlying mechanism of action.
Chemical Properties and Structure
This compound is a solid organic compound with the chemical formula C₉H₁₃N.[1] Its structure consists of a benzylamine core with two methyl groups substituted at the 3 and 5 positions of the benzene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Physical State | Solid | [1] |
| CAS Number | 78710-55-1 | [1] |
Table 2: Structural Identifiers for this compound
| Identifier | String |
| SMILES | Cc1cc(C)cc(CN)c1 |
| InChI | InChI=1S/C9H13N/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6,10H2,1-2H3 |
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the aromatic ring. The amino group can readily undergo reactions such as alkylation, acylation, and condensation to form a wide array of derivatives. The benzene ring is susceptible to electrophilic substitution reactions, although the substitution pattern is influenced by the directing effects of the aminomethyl and methyl groups.
A significant application of this compound in drug discovery is its use as a precursor for the synthesis of biologically active molecules. Notably, it serves as a key intermediate in the preparation of substituted pyridine and pyrimidine derivatives with antiviral properties.[2]
Role in Antiviral Drug Development: HIV-1 Reverse Transcriptase Inhibition
Derivatives of this compound have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][3][4][5][6] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, located away from the active site, inducing a conformational change that inhibits its enzymatic activity and thus prevents the replication of the virus.
The 3,5-dimethylbenzyl moiety is a critical pharmacophore in these inhibitors, contributing to the hydrophobic interactions within the binding pocket of the reverse transcriptase. Structure-activity relationship (SAR) studies have shown that modifications to other parts of the molecule, while maintaining the 3,5-dimethylbenzyl group, can significantly impact the antiviral potency.[1][6] For instance, the introduction of specific substituents on a uracil scaffold attached to the this compound core has been shown to enhance binding affinity and inhibitory activity.[1][4] Molecular modeling studies suggest that the efficacy of these compounds is linked to the formation of hydrogen bonds between the derivative and amino acid residues, such as Lys101, within the NNRTI binding pocket.[3]
Caption: Inhibition of HIV-1 Reverse Transcriptase by a 3,5-Dimethylbenzyl-uracil derivative.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the reduction of 3,5-dimethylbenzonitrile. While a specific detailed protocol for this exact transformation was not found in the searched literature, a general procedure for the synthesis of N,N-dimethylbenzylamine from benzyl chloride and dimethylamine is available and can be adapted.[7] A more relevant starting point for obtaining the title compound would be the reduction of 3,5-dimethylbenzaldehyde oxime or the direct reductive amination of 3,5-dimethylbenzaldehyde.
A general procedure for the synthesis of a related compound, N,N-dimethylbenzylamine, is as follows:
Reaction: Benzyl chloride is reacted with an aqueous solution of dimethylamine.[7]
Procedure:
-
To a solution of dimethylamine in water, benzyl chloride is added dropwise while maintaining the temperature below 40°C.
-
The reaction mixture is stirred at room temperature to ensure the completion of the reaction.
-
The resulting oil-water mixture is cooled and separated.
-
The organic layer, containing the crude N,N-dimethylbenzylamine, is then purified by steam distillation.
Note: This protocol is for an isomeric compound and would need to be adapted for the synthesis of this compound, likely starting from 3,5-dimethylbenzyl chloride or 3,5-dimethylbenzaldehyde.
Synthesis of 3-(3,5-Dimethylbenzyl)uracil Derivatives (Anti-HIV Agents)
The synthesis of the biologically active uracil derivatives involves the reaction of a uracil precursor with a 3,5-dimethylbenzyl halide.[3][8][9]
Reaction: 6-chloro-1-benzyluracil is reacted with 3,5-dimethylbenzyl alcohol in the presence of triphenylphosphine (PPh₃) and a diazodicarboxylate.[8][9]
Procedure:
-
To a solution of the starting uracil, 3,5-dimethylbenzyl alcohol, and triphenylphosphine in a suitable solvent (e.g., THF), a diazodicarboxylate (e.g., DIAD or DEAD) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 3-(3,5-dimethylbenzyl)uracil derivative.
Subsequent modifications, such as the replacement of the 6-chloro group with an amino or azido group, can be performed to explore the structure-activity relationship.[1]
References
- 1. Synthesis of 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives with potential anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis and anti-HIV-1 and anti-HCMV activity of 1-substituted 3-(3,5-dimethylbenzyl)uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 3-(3,5-dimethylbenzyl)uracil analogs as potential anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. labordoc.ilo.org [labordoc.ilo.org]
3,5-Dimethylbenzylamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethylbenzylamine, a key chemical intermediate. This document details its physicochemical properties, synthetic pathways, and known applications, with a particular focus on its relevance in the field of drug discovery and development.
Physicochemical Properties
This compound is a solid organic compound.[1] A summary of its key identifiers and properties is presented in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 78710-55-1 | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Physical Form | Solid | [1] |
| SMILES String | Cc1cc(C)cc(CN)c1 | [1] |
| InChI Key | DZBHNPJZCQWUCG-UHFFFAOYSA-N | [1] |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic route can be inferred from standard organic chemistry principles and protocols for analogous structures like N,N-dimethylbenzylamine.[2][3] A common approach involves the reductive amination of 3,5-dimethylbenzaldehyde or the reaction of 3,5-dimethylbenzyl halide with an amine source.
A plausible synthetic workflow is outlined in the diagram below. This represents a conceptual pathway, and specific reaction conditions would require optimization.
Applications in Drug Discovery
The primary documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic value.[4]
Intermediate for Antiviral Agents
This compound serves as a building block in the preparation of substituted pyridine and pyrimidine derivatives.[4] These resulting heterocyclic compounds have been investigated for their utility in treating viral infections.[4] The dimethylbenzylamine moiety provides a foundational scaffold that can be further functionalized to interact with biological targets.
The role of this compound as a precursor in the development of novel therapeutic agents is illustrated in the following diagram.
While direct biological activity data for this compound is scarce, the broader class of substituted benzylamines and related structures has been explored for various therapeutic applications. For instance, derivatives of N-alkylphenyl-3,5-dinitrobenzamide have been evaluated as anti-tuberculosis agents.[5] Additionally, certain 17-arylmethylamine derivatives of geldanamycin have shown potent activity as Hsp90 inhibitors in cancer cell lines.[6] These examples highlight the potential of the substituted benzylamine scaffold in medicinal chemistry, suggesting that derivatives of this compound could be of interest for further investigation.
Safety Information
This compound is classified as a corrosive substance.[1] The following table summarizes its hazard classifications. Users should consult the full Safety Data Sheet (SDS) before handling this compound.
| Hazard Classification | Code |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[1]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation method of N,N-dimethyl benzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound | 78710-55-1 [chemicalbook.com]
- 5. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 17-arylmethylamine-17-demethoxygeldanamycin derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3,5-Dimethylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,5-Dimethylbenzylamine, a key intermediate in various chemical syntheses. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, generated based on established spectroscopic principles and computational models. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their own analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where this compound is a molecule of interest.
Introduction
This compound is a primary amine containing a disubstituted aromatic ring. Its structural features make it a versatile building block in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This whitepaper aims to fill the current gap in publicly accessible experimental data by providing a detailed, predicted spectroscopic profile of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9 - 7.1 | s | 3H | Ar-H |
| ~3.8 | s | 2H | -CH₂-NH₂ |
| ~2.3 | s | 6H | Ar-CH₃ |
| ~1.5 (broad) | s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~142 | Quaternary Ar-C |
| ~138 | Ar-C -CH₃ |
| ~128 | Ar-C H |
| ~126 | Ar-C H |
| ~46 | -C H₂-NH₂ |
| ~21 | Ar-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 3500 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic |
| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| 1580 - 1650 | Medium to Strong | N-H Bend (Scissoring) | Primary Amine |
| 1450 - 1600 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | Medium | C-N Stretch | Aryl Amine |
| 690 - 900 | Strong | C-H Out-of-plane Bend | Aromatic |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Notes |
| 135 | [C₉H₁₃N]⁺ | Molecular Ion (M⁺) |
| 134 | [M-H]⁺ | Loss of a hydrogen atom |
| 120 | [M-NH₂]⁺ | Loss of the amino group |
| 119 | [C₉H₁₁]⁺ | Loss of ammonia |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common introduction methods include direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct infusion.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other prominent fragment ions to observe their fragmentation patterns.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable starting point for researchers and professionals working with this compound. It is anticipated that this guide will facilitate the identification, characterization, and quality assessment of this compound in various scientific and industrial applications. The authors recommend that experimental data be acquired and compared with these predictions to build a definitive spectroscopic library for this important chemical intermediate.
Synthesis of 3,5-Dimethylbenzylamine from 3,5-dimethylbenzaldehyde
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 3,5-Dimethylbenzylamine, a valuable building block in organic synthesis, starting from 3,5-dimethylbenzaldehyde. The primary and most efficient method for this transformation is reductive amination. This process involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is subsequently reduced to the target amine. This document details various established protocols, compares common reagents, and outlines the general experimental workflow.
Overview of the Synthetic Pathway
Reductive amination is a cornerstone of amine synthesis due to its efficiency and control, effectively preventing the over-alkylation issues often seen with direct alkylation methods.[1][2] The reaction can be performed as a one-pot "direct" process, where the aldehyde, amine, and reducing agent are combined, or as a two-step "indirect" process involving the isolation of the imine intermediate before reduction.[3] The direct method is generally preferred for its operational simplicity.
The overall transformation proceeds as follows: 3,5-dimethylbenzaldehyde condenses with ammonia to form a Schiff base (imine), which is then reduced to this compound.
Caption: Reaction pathway for the synthesis of this compound.
Methodologies and Reagent Comparison
The success of the reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[1] Several reagents are commonly employed for this purpose, each with distinct advantages and operational considerations.
| Reagent | Formula | Typical Solvents | Key Characteristics |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile | Mild and highly selective, effective for a wide range of aldehydes and amines.[1][3] Does not require strict pH control and is not highly toxic. Often used with a catalytic amount of acetic acid.[1] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH), Ethanol (EtOH) | Selectively reduces imines at a slightly acidic pH (6-7), leaving carbonyl groups intact.[1] Highly effective but also highly toxic and generates cyanide waste.[1] |
| Catalytic Hydrogenation | H₂ / Catalyst | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | A "green" method that avoids borohydride reagents. Common catalysts include Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), and Raney Nickel. Requires specialized hydrogenation equipment. |
Experimental Protocols
While specific, optimized protocols for the synthesis of this compound are not extensively detailed in readily available literature, the following general procedures are based on well-established methods for the reductive amination of aromatic aldehydes and can be adapted accordingly.
Protocol A: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is adapted from a general procedure for gram-scale reductive aminations.[4] It is often the first choice due to its mild conditions and safety profile.
-
Reaction Setup: To a solution of 3,5-dimethylbenzaldehyde (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane or ethyl acetate (approx. 0.5 M concentration), add a source of ammonia. An excess of an ammonium salt like ammonium acetate (e.g., 10 equivalents) is commonly used.[1]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, approx. 1.2-1.5 equiv.) to the mixture in portions. The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed. This may take anywhere from a few hours to 24 hours.[3][4]
-
Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Protocol B: Reductive Amination using Sodium Cyanoborohydride
This method is highly effective but requires careful handling due to the toxicity of the reagent. The procedure is based on standard protocols for this reagent.[5][6]
-
Reaction Setup: Dissolve 3,5-dimethylbenzaldehyde (1.0 equiv.) and an ammonium salt like ammonium chloride (NH₄Cl, 1.1-1.5 equiv.) in methanol (approx. 0.5 M).
-
pH Adjustment: Adjust the pH of the solution to between 6 and 7 by adding a few drops of acetic acid. This is crucial for the selective reduction of the iminium ion.[1][5]
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, approx. 1.2 equiv.) to the solution.
-
Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or GC.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, dry over a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
-
Purification: Purify the resulting crude product via flash chromatography or distillation.
General Experimental Workflow
The overall process from reactants to the final, characterized product follows a standard sequence in synthetic organic chemistry. This workflow is applicable to most reductive amination procedures.
Caption: Standard workflow for the synthesis and purification of amines.
Conclusion
The synthesis of this compound from 3,5-dimethylbenzaldehyde is most effectively achieved through reductive amination. The choice of reducing agent is a critical parameter, with sodium triacetoxyborohydride offering a balanced combination of high selectivity, operational simplicity, and improved safety over the highly effective but toxic sodium cyanoborohydride. Catalytic hydrogenation presents a greener alternative but requires specialized equipment. The provided protocols offer a solid foundation for researchers to develop a robust and efficient synthesis of this important chemical intermediate. Optimization of solvent, temperature, and stoichiometry may be required to achieve maximum yield and purity.
References
An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key synthetic routes for producing 3,5-dimethylbenzylamine, a crucial building block in the development of various pharmaceutical and chemical entities. The document details the primary starting materials, reaction pathways, and experimental protocols, supported by quantitative data and logical workflow diagrams to facilitate understanding and replication.
Core Synthesis Pathways
The synthesis of this compound can be effectively achieved through three primary methodologies, each originating from a distinct starting material. These pathways are:
-
Reductive Amination of 3,5-Dimethylbenzaldehyde: This is a widely employed method for amine synthesis. It involves the reaction of an aldehyde with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced to the corresponding amine.
-
Nucleophilic Substitution of 3,5-Dimethylbenzyl Chloride: This pathway involves the direct reaction of 3,5-dimethylbenzyl chloride with ammonia. The chlorine atom, being a good leaving group, is displaced by the nucleophilic ammonia to form the target primary amine.
-
Reduction of 3,5-Dimethylbenzonitrile: The nitrile group can be readily reduced to a primary amine using various reducing agents. This method offers a direct conversion of the cyano group to the aminomethyl group.
The selection of a particular synthetic route will depend on factors such as the availability and cost of the starting materials, desired yield and purity, and the scalability of the process.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the different synthetic routes to this compound. Please note that the yields and reaction conditions can vary based on the specific reagents and experimental setup.
| Starting Material | Synthetic Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) |
| 3,5-Dimethylbenzaldehyde | Reductive Amination (Leuckart Reaction) | Formamide, Formic Acid | 6 - 24 hours | 160 - 185°C | 60 - 80 |
| 3,5-Dimethylbenzaldehyde | Catalytic Reductive Amination | Ammonia, H₂, Co/Ni Catalyst | 4 - 12 hours | 80 - 120°C | 70 - 95 |
| 3,5-Dimethylbenzyl Chloride | Ammonolysis | Aqueous Ammonia, Benzene | 1 - 4 hours | 135 - 145°C | 75 - 85 |
| 3,5-Dimethylbenzonitrile | Catalytic Transfer Hydrogenation | Triethylammonium Formate, Pd/C | 0.5 - 5 hours | 40°C | 85 - 95 |
| 3,5-Dimethylbenzonitrile | Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄), THF | 2 - 6 hours | Reflux | 80 - 90 |
Experimental Protocols
Synthesis via Reductive Amination of 3,5-Dimethylbenzaldehyde (Leuckart Reaction)
This protocol describes the synthesis of this compound from 3,5-dimethylbenzaldehyde using the Leuckart reaction.
Materials:
-
3,5-Dimethylbenzaldehyde
-
Formamide
-
Formic Acid
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution (20%)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylbenzaldehyde (1 equivalent) and formamide (5-7 equivalents).
-
Slowly add formic acid (2-3 equivalents) to the mixture while stirring.
-
Heat the reaction mixture to 160-185°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add concentrated hydrochloric acid (5 equivalents) and heat the mixture under reflux for 4-6 hours to hydrolyze the intermediate formamide.
-
Cool the mixture and basify with a 20% sodium hydroxide solution until a pH of >12 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Synthesis via Nucleophilic Substitution of 3,5-Dimethylbenzyl Chloride
This protocol outlines the synthesis of this compound from 3,5-dimethylbenzyl chloride and aqueous ammonia.[1]
Materials:
-
3,5-Dimethylbenzyl Chloride
-
Aqueous Ammonia (28-30%)
-
Benzene (or another suitable nonpolar solvent)
-
Sodium Hydroxide (solid)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a high-pressure autoclave, combine 3,5-dimethylbenzyl chloride (1 equivalent), aqueous ammonia (20-30 equivalents), and benzene. The solvent should constitute at least 20% of the total volume to create a two-phase system.[1]
-
Seal the autoclave and heat the reaction mixture to 135-145°C for 1-2 hours with vigorous stirring.[1]
-
After the reaction, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.
-
To the aqueous phase, add solid sodium hydroxide to saturate the solution and liberate the amine.
-
Extract the aqueous phase with benzene (3 x 50 mL).
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Synthesis via Reduction of 3,5-Dimethylbenzonitrile
This protocol details the synthesis of this compound by the reduction of 3,5-dimethylbenzonitrile using catalytic transfer hydrogenation.[2]
Materials:
-
3,5-Dimethylbenzonitrile
-
Palladium on Carbon (5% Pd/C)
-
Triethylammonium Formate
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylbenzonitrile (1 equivalent) in a mixture of ethanol and water.
-
Add the 5% Pd/C catalyst (5-10 mol%).
-
Add triethylammonium formate (3-5 equivalents) to the reaction mixture.
-
Stir the mixture at 40°C for 30 minutes to 5 hours. Monitor the reaction progress by TLC or GC-MS.[2]
-
Upon completion, filter the catalyst through a pad of Celite.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved through vacuum distillation.
Synthesis Workflows
The following diagrams illustrate the logical flow of the key synthetic pathways described.
References
Physical and chemical properties of 3,5-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dimethylbenzylamine (CAS No. 78710-55-1), a versatile primary amine with applications in organic synthesis. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis, and summarizes its known properties in a clear, structured format for easy reference by professionals in research and development.
Core Properties and Data
This compound is a substituted benzylamine characterized by two methyl groups at the 3 and 5 positions of the phenyl ring. Its physical state is typically a colorless to yellow clear liquid.[1]
Physical Properties
The key physical properties of this compound are summarized in the table below. These values are essential for its handling, storage, and use in various experimental setups.
| Property | Value | Source |
| CAS Number | 78710-55-1 | [1][2][3] |
| Molecular Formula | C₉H₁₃N | [2] |
| Molecular Weight | 135.21 g/mol | [2] |
| Appearance | Colorless to yellow clear liquid | [1] |
| Boiling Point | 220.7 ± 9.0 °C at 760 mmHg | [1][2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 91.4 ± 8.5 °C | [2] |
| Vapor Pressure | 0.04 ± 0.4 mmHg at 25°C | [2] |
| LogP | 2.01 | [2] |
Chemical and Spectroscopic Properties
The chemical identity of this compound is defined by its structural formula and can be confirmed through various spectroscopic techniques.
| Property | Data |
| IUPAC Name | (3,5-dimethylphenyl)methanamine |
| SMILES | Nc1cc(C)cc(C)c1 |
| InChI Key | DZBHNPJZCQWUCG-UHFFFAOYSA-N |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| IR Spectrum | Data not available in the searched literature. |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the reduction of the corresponding nitrile, 3,5-dimethylbenzonitrile. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal hydride reduction being the most common methods.
Synthesis Workflow
The synthesis of this compound from 3,5-dimethylbenzoic acid provides a reliable pathway to obtain this primary amine. The workflow involves the conversion of the carboxylic acid to the corresponding nitrile, followed by reduction.
Caption: A two-step synthesis pathway for this compound.
Experimental Protocol: Reduction of 3,5-Dimethylbenzonitrile
This protocol describes a general procedure for the reduction of 3,5-dimethylbenzonitrile to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent for nitriles.
Materials:
-
3,5-Dimethylbenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
20% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Apparatus for distillation under reduced pressure
Procedure:
-
Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is set up in a fume hood. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Reaction Initiation: A suspension of lithium aluminum hydride in anhydrous diethyl ether (or THF) is prepared in the reaction flask and cooled in an ice bath.
-
Addition of Nitrile: A solution of 3,5-dimethylbenzonitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the nitrile.
-
Quenching: The reaction is cautiously quenched by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water to decompose the excess LiAlH₄ and the aluminum complexes.
-
Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are then washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.
Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Chemical Reactivity and Applications
As a primary amine, this compound is a versatile intermediate in organic synthesis. The amino group can undergo a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. It is noted as an intermediate in the preparation of substituted pyridine and pyrimidine derivatives used in treating viral infections.[3]
The reactivity of the amine group allows for:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties. The synthetic route via the reduction of 3,5-dimethylbenzonitrile is a reliable method for its preparation in a laboratory setting. This guide provides the essential data and procedural information required for its safe and effective use in research and development applications. Further research into its spectroscopic characterization and potential biological activities would provide a more complete profile of this compound.
References
3,5-Dimethylbenzylamine safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethylbenzylamine
Disclaimer: Detailed safety and toxicological data for this compound (CAS No. 78710-55-1) is limited in publicly available literature. The majority of comprehensive safety information is available for its isomer, N,N-Dimethylbenzylamine (also known as Benzyldimethylamine, CAS No. 103-83-3). While these compounds are structurally related, their safety profiles may differ. This guide provides the available data for this compound and supplements it with more extensive data for N,N-Dimethylbenzylamine as a reference for handling compounds of this class. Researchers must exercise caution and handle this compound with the assumption that it possesses similar or greater hazards until more specific data becomes available.
Substance Identification and Properties
This section summarizes the known properties of this compound and its more studied isomer, N,N-Dimethylbenzylamine.
Table 1.1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78710-55-1 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI Key | DZBHNPJZCQWUCG-UHFFFAOYSA-N | [1] |
Table 1.2: Physical and Chemical Properties of N,N-Dimethylbenzylamine (for reference)
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Odor | Ammonia-like / Aromatic | [2][4] |
| Boiling Point | 183-184 °C | [5][6] |
| Melting Point | -75 °C | [5][7] |
| Flash Point | 54 °C / 129.2 °F (closed cup) | [4][7] |
| Autoignition Temperature | 410 °C / 770 °F | [4] |
| Density | 0.9 g/mL at 25 °C | [5][6] |
| Vapor Pressure | 2.4 hPa @ 20 °C | [4] |
| Vapor Density | 4.7 (Air = 1.0) | [4] |
| Water Solubility | 8 g/L at 20 °C (Slightly soluble) | [4][8] |
| Explosive Limits | Lower: 0.9% / Upper: 6.3% | [4] |
| pH | 10 (10 g/L aqueous solution) | [4] |
Hazard Identification and Classification
This compound is classified as a corrosive substance.[1] The GHS classification indicates it causes severe skin burns and eye damage.[1] For a more detailed understanding of the potential hazards, the classification for N,N-Dimethylbenzylamine is provided below.
Table 2.1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage |
Table 2.2: GHS Hazard Classification for N,N-Dimethylbenzylamine (for reference)
| Hazard Class | Category | Hazard Statement | Reference |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [9] |
| Acute Toxicity, Oral | 3 & 4 | H301/H302: Toxic/Harmful if swallowed | [9][10] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [9][10] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [10] |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage | [9] |
| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage | [9] |
| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects | [10] |
Summary of Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and mucous membranes upon contact.[2][4][11] Inhalation may lead to spasm, inflammation, and edema of the larynx and bronchi.[6][11]
-
Flammable: The liquid and vapor are flammable.[4] Vapors are heavier than air and may travel to an ignition source and flash back.[4][12]
-
Toxic: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4]
-
Reactivity: Reacts exothermically with acids.[6][8] Incompatible with strong oxidizing agents, acids, isocyanates, peroxides, and acid halides.[4][6][13]
Toxicological Data
Specific toxicological studies for this compound were not identified. The following data for N,N-Dimethylbenzylamine illustrates the typical toxicity profile for this class of chemical.
Table 3.1: Acute Toxicity Data for N,N-Dimethylbenzylamine
| Route | Species | Value | Reference |
| LD50 Oral | Rat | 579 mg/kg | [4] |
| LD50 Dermal | Rabbit | 1.66 mL/kg | [4][14] |
| LC50 Inhalation | Rat | 2 mg/L (4h) | [4] |
Experimental Protocols
Specific experimental safety protocols for this compound are not available in the reviewed literature. Safety and toxicology data, such as that presented for N,N-Dimethylbenzylamine, are typically generated following standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (LD50): Typically determined using OECD Test Guideline 420, 423, or 425. A substance is administered in graduated doses to several groups of experimental animals to determine the dose at which 50% of the animals die.
-
Skin Corrosion/Irritation: Assessed according to OECD Test Guideline 404. The substance is applied to the skin of an animal, and the tissue is observed for damage, including necrosis, erythema, and edema over a set period.
-
Flammability (Flash Point): Determined using standardized methods like ASTM D93 (Pensky-Martens Closed Cup Tester) or ISO 2719. The method involves heating the substance in a controlled manner to find the lowest temperature at which the vapors will ignite with a test flame.
-
Mutagenicity (Ames Test): N,N-Dimethylbenzylamine was found to be not mutagenic in the Ames test, a common assay for determining if a chemical can cause mutations in the DNA of a test organism.[4] This is typically performed following OECD Test Guideline 471.
Handling and Storage
5.1 Handling
-
Work exclusively under a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[9][14][15]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4][12][14] Use only non-sparking tools and explosion-proof equipment.[4][12][14]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][12][16]
-
Avoid contact with skin, eyes, and clothing.[4][12] Do not breathe mist, vapors, or spray.[4][16]
5.2 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][9][17]
-
Store in a designated flammables and/or corrosives area.[4]
-
Keep away from incompatible materials such as acids and strong oxidizing agents.[4][6][18]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]
-
Store locked up.[4][9][16] Recommended storage containers include HDPE or stainless steel.[17]
Personal Protective Equipment (PPE)
Adequate PPE is mandatory to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[14] Eyewash stations must be readily available.[4][12]
-
Skin Protection: Wear chemical-resistant gloves (e.g., Butadiene, nitrile rubber, 0.4 mm thickness) and protective clothing to prevent skin contact.[9] A safety shower should be close to the workstation.[4][12]
-
Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[4]
Caption: Required Personal Protective Equipment (PPE) for handling corrosive amines.
First Aid Measures
Immediate medical attention is required for all exposures.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][14] If not breathing, give artificial respiration.[4] Call a poison center or doctor immediately.[4]
-
Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the skin with plenty of water or shower for at least 15 minutes.[4][12] Seek immediate medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth.[4] Do NOT induce vomiting.[4][12][14] Call a physician or poison control center immediately.[4]
Accidental Release and Firefighting Measures
8.1 Accidental Release Measures
-
Immediate Actions: Evacuate personnel to a safe area.[4] Eliminate all ignition sources (no smoking, flares, sparks, or flames).[8][12] Ensure adequate ventilation.[4]
-
Containment: Stop the leak if it can be done without risk.[8] Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[8][12][15] Prevent entry into waterways and sewers.[4][8]
-
Cleanup: Use non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.[8][12] A vapor-suppressing foam may be used to reduce vapors.[8][12]
-
Personal Protection: Wear full PPE, including a self-contained breathing apparatus (SCBA) if necessary.[12][15]
Caption: Logical workflow for responding to a flammable and corrosive chemical spill.
8.2 Firefighting Measures
-
Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[4] Water spray may be used to cool closed containers.[4][12]
-
Unsuitable Extinguishing Media: Do not use a straight stream of water, as it may be ineffective and spread the fire.[12]
-
Specific Hazards: Flammable liquid and vapor.[4] Containers may explode when heated.[4] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][12]
Stability and Reactivity
-
Reactivity: Neutralizes acids in exothermic reactions.[3][8] May react violently with strong oxidizing agents.[18]
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Heat, flames, sparks, and static discharge.[4][9] Exposure to air and moisture.[3][7]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid halides, anhydrides, isocyanates, and peroxides.[4][6]
-
Hazardous Decomposition Products: Under fire conditions, forms carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. fishersci.com [fishersci.com]
- 5. Dimethylbenzylamine, 98%+ | 103-83-3 | BDMA, N,N-Dimethylbenzenemethanamine, N,N-Dimethylbenzylamine, N-Benzyldimethylamine, Dimethylbenzylamine, Benzyl-N,N-dimethylamine, N-(Phenylmethyl)dimethylamine, BDMA, Sumine 2015, Benzenemethanamine, Dabco B-16, Araldite accelerator 062, N,N-Dimethyl(phenyl)methanamine [ottokemi.com]
- 6. N,N-Dimethylbenzylamine | 103-83-3 [chemicalbook.com]
- 7. newtopchem.com [newtopchem.com]
- 8. BENZYLDIMETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 2spi.com [2spi.com]
- 10. cpachem.com [cpachem.com]
- 11. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 12. tousimis.com [tousimis.com]
- 13. sfdchem.com [sfdchem.com]
- 14. echemi.com [echemi.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. fishersci.com [fishersci.com]
- 17. N N Dimethylbenzylamine Storage Guidelines [sincerechemicals.com]
- 18. newtopchem.com [newtopchem.com]
Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3,5-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylbenzylamine, a substituted aromatic amine, is emerging as a valuable scaffold in medicinal chemistry and drug discovery. Its unique structural features provide a versatile platform for the synthesis of novel bioactive compounds. This technical guide explores the current and potential research applications of this compound, with a primary focus on its role as a precursor to potent antiviral agents. We provide a comprehensive overview of the synthesis, biological activity, and mechanisms of action of its derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. This document aims to serve as a foundational resource for researchers seeking to leverage the therapeutic potential of this promising chemical entity.
Introduction
This compound (CAS No: 78710-55-1) is an organic compound featuring a benzylamine core with two methyl groups at the 3 and 5 positions of the phenyl ring.[1] While its direct biological activities are not extensively documented, its utility as a chemical intermediate is significant, particularly in the synthesis of heterocyclic compounds with therapeutic potential.[2] Notably, it serves as a key building block for the development of substituted pyridine and pyrimidine derivatives that have demonstrated significant efficacy in treating viral infections.[2] This guide will delve into two primary areas of application: the development of anti-HIV agents and the generation of novel anti-influenza therapeutics.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 78710-55-1 | [1] |
Research Applications in Antiviral Drug Discovery
The 3,5-dimethylbenzyl moiety has been successfully incorporated into various molecular frameworks to generate compounds with potent antiviral activities. This section details two prominent examples.
Anti-HIV-1 Agents: 3-(3,5-Dimethylbenzyl)uracil Derivatives
Derivatives of uracil bearing a 3,5-dimethylbenzyl group at the N3 position have been identified as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[3] These compounds have shown excellent activity against wild-type HIV-1 strains in cell-based assays.
The following table summarizes the in vitro anti-HIV-1 activity of key 3-(3,5-dimethylbenzyl)uracil derivatives.
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.081 | >55 | 679 | [4] |
| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.069 | >45 | 658 | [4] |
| 6-amino-3-(3,5-dimethylbenzyl)-1-(4-picolyl)uracil | 0.03 | 86 | 2863 | [3] |
| 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil | 0.010 | >19.23 | >1923 | [4][5] |
EC₅₀: 50% effective concentration for inhibiting HIV-1 induced cytopathogenicity in MT-4 cells. CC₅₀: 50% cytotoxic concentration in mock-infected MT-4 cells. SI: Selectivity Index (CC₅₀/EC₅₀).
These uracil derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[6][7][8]
This protocol describes a general method for the synthesis of the uracil derivatives, adapted from the literature.[5]
Step 1: Synthesis of 6-chloro-1-benzyl-3-(3,5-dimethylbenzyl)uracil A mixture of 6-chlorouracil, a suitable base (e.g., potassium carbonate), and benzyl bromide in a polar aprotic solvent (e.g., DMF) is stirred at room temperature to yield 1-benzyl-6-chlorouracil. This intermediate is then reacted with 3,5-dimethylbenzyl alcohol under Mitsunobu conditions (triphenylphosphine and DIAD) to afford the title compound.
Step 2: Synthesis of 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil 6-chloro-1-benzyl-3-(3,5-dimethylbenzyl)uracil is reacted with sodium azide in a solvent such as DMF at an elevated temperature to yield the 6-azido derivative.
Step 3: Synthesis of 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil The 6-azido derivative is reduced to the corresponding 6-amino compound using a reducing agent such as sodium borohydride in a suitable solvent system (e.g., methanol/THF).
Anti-Influenza Agents: N-2-adamantyl-3,5-dimethylbenzamide Derivatives
Derivatives of N-2-adamantyl-3,5-dimethylbenzamide have emerged as a promising new class of anti-influenza agents with a broad spectrum of activity, including against amantadine-resistant strains and influenza B virus.[1]
The following table presents a head-to-head comparison of the antiviral activity of a representative N-2-adamantyl-3,5-dimethylbenzamide analog (DABMA) and amantadine.
| Compound | Virus Strain | M2 Protein Status | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| DABMA | A/NY/61/LV1 (H1N1) | Amantadine-Sensitive | 1.82 | 42.71 | 23.47 | [1] |
| A/17/HK/2014 (H3N2) | Amantadine-Sensitive | 6.73 | 42.71 | 6.35 | [1] | |
| A/Maonan/SWL1536/2019 (H1N1) | Amantadine-Sensitive | 3.25 | 42.71 | 13.14 | [1] | |
| A/HK/2671/2019 (H3N2) | Amantadine-Resistant (S31N) | 4.59 | 42.71 | 9.30 | [1] | |
| Amantadine | A/NY/61/LV1 (H1N1) | Amantadine-Sensitive | 2.50 | >100 | >40 | [1] |
| A/HK/2671/2019 (H3N2) | Amantadine-Resistant (S31N) | >100 | >100 | <1 | [1] |
EC₅₀ and CC₅₀ values were determined in Madin-Darby Canine Kidney (MDCK) cells.
Unlike amantadine, which targets the viral M2 proton channel, N-2-adamantyl-3,5-dimethylbenzamide analogs employ a host-directed mechanism of action.[1] These compounds interfere with the host's endolysosomal pathway and autophagy, which are essential for the trafficking of the virus after it enters the cell. This disruption leads to the accumulation and retention of virions in late endosome compartments, effectively preventing their replication.[1] Targeting a host pathway makes these compounds less susceptible to the development of viral resistance.
The synthesis of this compound is typically achieved through a two-step process.[2]
Step 1: Synthesis of 3,5-dimethylbenzoyl chloride 3,5-Dimethylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like toluene or dichloromethane. The reaction mixture is heated to reflux to ensure complete conversion. After the reaction, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride.
Step 2: Synthesis of N-2-adamantyl-3,5-dimethylbenzamide 2-Aminoadamantane is dissolved in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine or pyridine). The solution is cooled, and a solution of 3,5-dimethylbenzoyl chloride in the same solvent is added dropwise. The reaction is stirred until completion, followed by an aqueous workup and purification by recrystallization or column chromatography.
Other Potential Research Applications
While the antiviral applications of this compound derivatives are the most extensively documented, the core structure holds promise for other therapeutic areas. The lipophilic nature of the 3,5-dimethylphenyl group can be exploited to improve the pharmacokinetic properties of drug candidates. Potential areas for future research include:
-
Oncology: The development of kinase inhibitors or other anti-cancer agents where the 3,5-dimethylbenzyl moiety can serve as a key pharmacophore for binding to hydrophobic pockets in target proteins.
-
Neuroscience: The synthesis of novel ligands for central nervous system (CNS) receptors, where the blood-brain barrier permeability could be enhanced by the dimethylbenzyl group.
-
Enzyme Inhibition: As a scaffold for the design of inhibitors for various enzymes implicated in disease, leveraging the structural features of the benzylamine core for specific interactions.
Conclusion
This compound has proven to be a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of potent antiviral agents. The successful synthesis of highly active anti-HIV and anti-influenza compounds underscores the potential of this scaffold in drug discovery. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and expand upon the therapeutic applications of this compound derivatives. Future investigations into its utility in other disease areas are warranted and could lead to the discovery of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the host or the virus: Current and novel concepts for antiviral approaches against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 3-(3,5-dimethylbenzyl)uracil analogs as potential anti-HIV-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. iapac.org [iapac.org]
3,5-Dimethylbenzylamine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzylamine is a primary aromatic amine that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a nucleophilic primary amino group and a sterically defined aromatic ring, allows for a wide range of chemical transformations. This unique combination of reactive sites makes it an ideal starting material for the synthesis of a diverse array of complex molecules, including pharmaceutical intermediates, agrochemicals, and functional materials. The dimethyl substitution pattern on the phenyl ring provides specific steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules, such as biological activity, solubility, and metabolic stability. This guide provides a comprehensive overview of the core reactivity, key applications, and detailed experimental protocols involving this compound. [1]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below. [2]
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| CAS Number | 78710-55-1 |
| Appearance | Liquid (at standard conditions) |
| Boiling Point | (Predicted) 211.5±9.0 °C at 760 mmHg |
| Density | (Predicted) 0.9±0.1 g/cm³ |
| pKa | (Predicted) 9.92±0.10 |
Data sourced from PubChem CID 2736241 and commercial supplier information. [2][3]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems primarily from the reactivity of its primary amine group, which readily participates in a variety of fundamental organic reactions.
N-Alkylation
N-alkylation of the primary amine group allows for the stepwise synthesis of secondary and tertiary amines. This reaction typically involves the treatment of this compound with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. The degree of alkylation can be controlled by stoichiometry. Overalkylation can lead to the formation of quaternary ammonium salts.
dot
Caption: N-Alkylation pathway of this compound.
Table 1: Representative Conditions for N-Alkylation of Benzylamines Note: As specific data for this compound is limited, these conditions for benzylamine serve as a general model.
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product Selectivity | Reference |
| Dimethyl Carbonate (DMC) | Cu-Zr Bimetallic NPs | None (Neat) | 180 | 4 | Mono- and di-methylated products | [4] |
| Benzyl Alcohol | Raney Nickel 4200 | Aq. NH₃ | 180 | 18 | Primary Amine (from alcohol) | [5] |
| Aldehydes/Ketones (Reductive Amination) | Formic Acid | None (Neat) | Microwave | 0.1 - 0.5 | N-alkylated products | [6] |
N-Acylation
N-acylation involves the reaction of this compound with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This is a robust and high-yielding reaction, often carried out in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.
dot
References
- 1. tuodaindus.com [tuodaindus.com]
- 2. This compound | C9H13N | CID 2736241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 78710-55-1 [chemicalbook.com]
- 4. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. researchgate.net [researchgate.net]
The Synthetic Versatility of 3,5-Dimethylbenzylamine: A Technical Review of Its Applications in Drug Discovery and Supramolecular Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzylamine is a substituted aromatic amine that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including the sterically hindered yet nucleophilic amine and the substituted phenyl ring, make it a key intermediate in the development of a diverse range of biologically active compounds and complex molecular architectures. This technical guide provides a comprehensive review of the primary applications of this compound, with a focus on its utility in the synthesis of novel therapeutic agents and advanced materials. The content herein details the experimental protocols for key synthetic transformations, presents quantitative data for comparative analysis, and visualizes complex biological and chemical processes to furnish researchers and drug development professionals with a thorough understanding of this compound's synthetic potential.
Core Applications in Medicinal Chemistry
This compound is a frequently employed reagent in the synthesis of small molecule inhibitors targeting various enzymes implicated in human diseases. Its incorporation into a molecular scaffold can significantly influence the resulting compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases
Monoamine Oxidase B is a key enzyme in the catabolism of dopamine, and its inhibition is a well-established therapeutic strategy for Parkinson's disease.[1] this compound has been utilized in the synthesis of potent and selective MAO-B inhibitors. Specifically, it has been used to create novel 6-hydroxybenzothiazol-2-carboxamides, which have shown promising activity against MAO-B.[2][3]
The synthesis of this class of MAO-B inhibitors is typically achieved through a three-step process involving the formation of a benzothiazole core, followed by hydrolysis and subsequent amide coupling with this compound.[2]
-
Step 1: Synthesis of Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate: This intermediate is formed through a Michael addition of L-cysteine ethyl ester hydrochloride to para-benzoquinone, followed by oxidation and ring contraction.
-
Step 2: Hydrolysis to 6-hydroxybenzo[d]thiazole-2-carboxylic acid: The ethyl ester from the previous step is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
-
Step 3: Amide Coupling: The carboxylic acid is then coupled with this compound using standard amide bond forming reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) in an appropriate solvent like N,N-Dimethylformamide (DMF) at room temperature overnight.[3] The final product is purified by silica gel column chromatography.
MAO-B, located on the outer mitochondrial membrane, degrades dopamine through oxidative deamination.[1] Inhibition of MAO-B increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling, which is beneficial in Parkinson's disease. The expression of the MAO-B gene itself is regulated by the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]
Histone Deacetylase (HDAC) Inhibitors with Antiplasmodial Activity
Histone deacetylases are crucial enzymes in the epigenetic regulation of gene expression in the malaria parasite, Plasmodium falciparum.[6] Their inhibition leads to hyperacetylation of histones, which disrupts the parasite's cell cycle and leads to its death, making HDACs a promising target for antimalarial drugs.[6] this compound has been successfully incorporated into peptoid-based HDAC inhibitors, demonstrating potent dual-stage antiplasmodial activity.[7]
A microwave-assisted Ugi four-component reaction provides an efficient route to these complex molecules.[7]
-
Ugi Reaction: this compound is reacted with an isocyanide, a carboxylic acid, and an aldehyde (or ketone) in methanol under microwave irradiation. This one-pot reaction rapidly assembles the core peptoid scaffold.
-
Hydroxylaminolysis: The ester intermediate from the Ugi reaction is then treated with aqueous hydroxylamine and sodium hydroxide to yield the final hydroxamic acid, which is the active zinc-binding group of the HDAC inhibitor.
In P. falciparum, HDACs, such as PfHDAC1, remove acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. This is essential for the parasite's stage-specific gene expression and life cycle progression.[6][8] HDAC inhibitors block this process, causing hyperacetylation of histones, which de-represses gene expression, disrupts the cell cycle, and ultimately leads to parasite death.[6]
Clk/Dyrk Inhibitors for Cancer Therapy
CDC-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs) are involved in crucial cellular processes like mRNA splicing and cell cycle control.[9][10] Their dysregulation has been implicated in various cancers. This compound has been used as a key building block in the synthesis of N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides, which act as multi-targeted inhibitors of Clk and Dyrk kinases.[11][12]
The synthesis involves a multi-step sequence to construct the 5-hydroxybenzo[b]thiophene-2-carboxylic acid core, followed by an amide coupling reaction.[11]
-
Formation of Intermediate A: 3-hydroxybenzaldehyde is reacted with 2-thioxo-4-thiazolidinone via reflux in toluene with glacial acetic acid and anhydrous sodium acetate.
-
Formation of Intermediate B: Intermediate A undergoes alkaline hydrolysis with 15% NaOH.
-
Formation of Intermediate C (Carboxylic Acid Core): Intermediate B is cyclized in the presence of iodine in THF to form 5-hydroxy-benzo[b]thiophene-2-carboxylic acid.
-
Amide Coupling: The carboxylic acid (Intermediate C) is coupled with 1.2 equivalents of this compound using 2 equivalents of EDC and DMAP in DMF at room temperature overnight. The product is purified via silica gel column chromatography.
CLK and DYRK kinases phosphorylate serine/arginine-rich (SR) splicing factors, which are key regulators of pre-mRNA alternative splicing.[13] In many cancers, these kinases are overexpressed, leading to aberrant splicing of genes involved in cell proliferation, survival, and apoptosis, thereby promoting tumorigenesis.[14] Inhibitors of CLK/DYRK can reverse these effects, leading to cell cycle arrest and apoptosis in cancer cells.
Phosphodiesterase 4 (PDE4) Activators
Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP).[15] While PDE4 inhibitors are common, novel small molecule activators of PDE4 long forms are being explored for therapeutic potential, for instance, in cardiac hypertrophy.[16] A patent describes the synthesis of such activators where this compound is used in an amide coupling reaction with a carboxylic acid intermediate to produce the final compound.[15] While a detailed protocol is not fully disclosed, the general procedure points to standard amide coupling conditions.[15]
PDE4 enzymes hydrolyze cAMP to AMP, thus terminating its signaling. In cardiac cells, for example, β-adrenergic stimulation increases cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates various substrates to enhance cardiac function. PDE4 isoforms are compartmentalized within the cell to precisely regulate these local cAMP signals. Small molecule activators of PDE4 long forms are thought to reduce intracellular cAMP levels, which could be beneficial in conditions characterized by excessive cAMP signaling.[16]
Application in Supramolecular Chemistry: Rotaxane Synthesis
Beyond medicinal chemistry, this compound serves as a critical nucleophile in the kinetically controlled synthesis of mechanically interlocked molecules, specifically rotaxanes. Rotaxanes, composed of a dumbbell-shaped molecule threaded through a macrocycle, have applications in molecular machines and advanced materials.
Kinetically Controlled Synthesis of Rotaxane Geometric Isomers
In this sophisticated application, this compound is used as a nucleophilic "stopper" in an aminolysis reaction with a prerotaxane.[6] The prerotaxane consists of a macrocycle (the "ring") threaded onto a linear component (the "axle") that is capped with reactive ester groups. The aminolysis reaction, where this compound displaces the ester group, proceeds with high selectivity to form the desired rotaxane isomer.[6] The reaction is highly dependent on solvent polarity, with less polar solvents like benzene favoring the formation of the rotaxane over the simple dumbbell-shaped molecule.[6]
A solution of the prerotaxane (e.g., composed of a phenolic pseudo-crown ether and a benzoyl chloride stopper) and this compound in a dry, non-polar solvent such as benzene or chloroform is stirred at room temperature.[6] The reaction progress can be monitored by NMR spectroscopy. Upon completion, the desired rotaxane is isolated and purified, often by silica gel chromatography.
Industrial Applications
While this compound is primarily utilized in research and development settings for fine chemical synthesis, its close analog, N,N-dimethylbenzylamine, sees broader industrial use. N,N-dimethylbenzylamine acts as a catalyst for the formation of polyurethane foams and epoxy resins, and as an intermediate for quaternary ammonium compounds used as corrosion inhibitors and adhesives. Although direct, large-scale industrial applications for this compound are not as well-documented, its role in the synthesis of high-value products like pharmaceuticals and specialty materials underscores its industrial relevance.
Quantitative Data Summary
The following tables summarize the quantitative data (yields and biological activity) for compounds synthesized using this compound, as cited in the literature.
Table 1: Reaction Yields
| Application Area | Synthesized Compound Class | Yield (%) | Reference |
| MAO-B Inhibitors | 6-Hydroxybenzothiazol-2-carboxamides | 23.5 | [2][3] |
| HDAC Inhibitors | Peptoid-based Hydroxamic Acids | 56 | [7] |
| Clk/Dyrk Inhibitors | 5-Hydroxybenzothiophene-2-carboxamides | 35.47 | [11][12] |
| Rotaxane Synthesis | Aminolysis of Prerotaxane 3b | 82 | [6] |
| Rotaxane Synthesis | Glyme-activated Stopper Exchange | 96 (combined) |
Table 2: Biological Activity (IC50 Values)
| Target | Compound Class | Specific Compound | IC50 (µM) | Reference |
| MAO-B | 6-Hydroxybenzothiazol-2-carboxamides | N-(3,5-dimethylbenzyl) derivative | 0.283 | [2] |
| P. falciparum (3D7) | Peptoid-based HDAC Inhibitors | Compound 2j | 0.054 | [7] |
| HepG2 (human) cells | Peptoid-based HDAC Inhibitors | Compound 2j | 9.57 | [7] |
| P. berghei (EEF) | Peptoid-based HDAC Inhibitors | Compound 2j | 0.073 | [7] |
| Dyrk1A | 5-Hydroxybenzothiophene-2-carboxamides | N-(3,5-dimethylbenzyl) derivative | >10 | [11] |
| Dyrk1B | 5-Hydroxybenzothiophene-2-carboxamides | N-(3,5-dimethylbenzyl) derivative | >10 | [11] |
| Clk1 | 5-Hydroxybenzothiophene-2-carboxamides | N-(3,5-dimethylbenzyl) derivative | >10 | [11] |
Conclusion
This compound is a chemical intermediate of considerable value, demonstrating significant utility across diverse and highly technical fields of chemistry. Its application in medicinal chemistry has enabled the synthesis of novel and potent inhibitors for a range of therapeutic targets, including MAO-B, HDACs, and Clk/Dyrk kinases, addressing critical needs in neurodegenerative diseases, infectious diseases, and oncology. Furthermore, its role as a key nucleophile in the high-yield, selective synthesis of rotaxanes highlights its importance in the construction of complex, mechanically interlocked molecular architectures. The detailed protocols and quantitative data provided in this guide affirm the compound's versatility and reliability in producing high-value molecules. As research in drug discovery and materials science continues to advance, the strategic application of this compound is poised to remain a cornerstone of innovative synthetic endeavors.
References
- 1. US20060287287A1 - Aminoacetamide acyl guanidines as beta-secretase inhibitors - Google Patents [patents.google.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-Activity and Structure-Toxicity Relationships of Novel Peptoid-Based Histone Deacetylase Inhibitors with Dual-Stage Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Full text of "Dictionary Of Organic Compounds Volume One Abadole Cytosine" [archive.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-Dimethylbenzaldehyde | 5779-95-3 | Benchchem [benchchem.com]
- 13. US20210032231A1 - Compounds and Their Use as PDE4 Activators - Google Patents [patents.google.com]
- 14. Full text of "DTIC AD0422747: ENCYCLOPEDIA OF EXPLOSIVES AND RELATED ITEMS, VOLUME 2" [archive.org]
- 15. Page loading... [wap.guidechem.com]
- 16. Kinetically controlled synthesis of rotaxane geometric isomers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Rotaxane Geometric Isomers Using 3,5-Dimethylbenzylamine
Introduction
Geometric isomerism in mechanically interlocked molecules, such as rotaxanes, offers significant potential for the development of advanced functional materials, including molecular machines and catalysts for directional transport and polymerization.[1][2][3] A kinetically controlled strategy has been developed for the selective synthesis of[4]rotaxane geometric isomers.[1][2][3] This method utilizes a through-space controlled aminolysis reaction, where a readily accessible[4]rotaxane with a symmetric axle undergoes a desymmetrization process via selective stopper exchange.[1][4] The reaction with 3,5-dimethylbenzylamine as a nucleophile demonstrates high selectivity for the major geometric isomer by coupling the faster formation of the desired product with the more rapid depletion of the undesired minor isomer.[1][2] These application notes provide the detailed protocols and data for the synthesis and characterization of these rotaxane geometric isomers.
Experimental Protocols
1. Synthesis of the Starting[4]Rotaxane (RDP[5]cat@diester)
The initial symmetric[4]rotaxane, RDP[5]cat@diester, is synthesized by threading a rim-differentiated pillar[5]arene (RDP[5]cat) onto a hexadecanedioic acid dichloride axle in the presence of 3,5-bis(trifluoromethyl)phenol as a stopper.[4]
-
Procedure:
-
Stir a solution of RDP[5]cat (0.28 mmol) and the axle precursor (0.839 mmol) in anhydrous chloroform (1.97 mL) at -15 °C for 1 hour under an argon atmosphere.[6]
-
Add a mixture of triethylamine (1.68 mmol) and 3,5-bis(trifluoromethyl)phenol (1.68 mmol) to the solution.[6]
-
Continue stirring at -15 °C for 1 hour.[6]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[6]
-
Purify the crude product via flash chromatography on silica gel to yield the RDP[5]cat@diester.[6]
-
2. Kinetically Controlled Synthesis of Rotaxane Geometric Isomers
The selective synthesis of the mono-substituted rotaxane geometric isomers is achieved through a glyme-activated stopper-exchange reaction with this compound.[1][4]
-
Procedure for Aminolysis:
-
React the RDP[5]cat@diester with an excess of this compound in deuterated chloroform (CDCl₃) at 30 °C in an NMR tube for kinetic monitoring.[1][4]
-
For preparative scale, the reaction can be worked up after 60 hours to isolate both the major (RDP[5]cat@MAfav) and minor (RDP[5]cat@MAdisfav) geometric isomers.[3]
-
The reaction yields a mixture of the two mono-substituted geometric isomers and a di-substituted rotaxane (RDP[5]cat@DA) with a combined yield of 96% (based on recovered starting material).[1][3][4]
-
-
Purification Protocol:
3. Kinetic Analysis using ¹H NMR Spectroscopy
The progress of the reaction and the concentrations of the different rotaxane species are monitored over time using quantitative ¹H NMR spectroscopy.[1][4]
-
Procedure:
-
Prepare the reaction mixture in an NMR tube as described in the aminolysis protocol.
-
Use 1,2,4,5-tetrabromobenzene (TBB) as an internal standard.[1][4]
-
Acquire ¹H NMR spectra at regular time intervals.
-
Determine the absolute concentrations of the starting material and the three rotaxane products by integrating the unique amide proton signals against the internal TBB standard.[1][4]
-
Fit the resulting concentration-time plots to a kinetic model to determine the rate constants.[1]
-
Characterization
The structures of the resulting rotaxane geometric isomers (RDP[5]cat@MAfav and RDP[5]cat@MAdisfav) and the di-substituted product (RDP[5]cat@DA) are confirmed using the following spectroscopic techniques:
-
¹³C NMR Spectroscopy[4]
-
¹H–¹H ROESY NMR Spectroscopy to confirm the geometry of the isomers.[1][4]
-
High-Resolution Mass Spectrometry (HRMS)[4]
Data Presentation
Table 1: Kinetic Data for the Aminolysis Reaction with this compound.
| Parameter | Value | Description |
|---|---|---|
| Rate Constants | ||
| k₁ | 0.55 ± 0.03 M⁻¹h⁻¹ | Rate constant for the formation of the favored mono-substituted isomer (RDP[5]cat@MAfav).[2] |
| k₂ | 0.08 ± 0.005 M⁻¹h⁻¹ | Rate constant for the formation of the disfavored mono-substituted isomer (RDP[5]cat@MAdisfav).[2] |
| Concentrations at ~250 hours | ||
| [RDP[5]cat@MAfav] | 0.70 mM | Concentration of the major geometric isomer.[1] |
| [RDP[5]cat@MAdisfav] | 0.02 mM | Concentration of the minor geometric isomer.[1] |
| Diastereomeric Ratio (d.r.) | ||
| at ~250 hours | ~31:1 | Ratio of the major to the minor geometric isomer.[1] |
| at 300 hours | ~45:1 | Increased selectivity for the major isomer over time.[1][3] |
Visualizations
Caption: Workflow for the kinetically controlled synthesis of rotaxane geometric isomers.
Caption: Kinetic pathway for the through-space controlled stopper exchange reaction.
Caption: Conceptual diagram of enhanced selectivity through coupled kinetic processes.
References
- 1. Kinetically controlled synthesis of rotaxane geometric isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Kinetically controlled synthesis of rotaxane geometric isomers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04412B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Synthesis of Peptoid-Based HDAC Inhibitors
Topic: Application of 3,5-Dimethylbenzylamine in the Synthesis of Peptoid-Based HDAC Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: While the synthesis of peptoid-based histone deacetylase (HDAC) inhibitors is a well-documented area of research, specific literature detailing the use of This compound as a building block was not identified in the conducted search. However, this document provides a comprehensive overview of the general synthetic strategies for peptoid-based HDAC inhibitors, wherein this compound could theoretically be incorporated. The protocols and data presented are based on analogous structures found in the literature.
Introduction to Peptoid-Based HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.
Peptoids, or N-substituted glycines, are a class of peptidomimetics that offer several advantages over traditional peptides, including enhanced proteolytic stability and cell permeability. The structural diversity that can be achieved with peptoids makes them attractive scaffolds for drug discovery. In the context of HDAC inhibitors, peptoids are often used to form the "cap" group of the inhibitor, which interacts with the surface of the enzyme.
The general pharmacophore for an HDAC inhibitor consists of three key components:
-
Zinc-Binding Group (ZBG): Chelates the zinc ion in the active site of the HDAC enzyme. Common ZBGs include hydroxamic acids and 2-aminoanilides.
-
Linker: A chain of atoms that connects the ZBG to the cap group.
-
Cap Group: A typically hydrophobic moiety that interacts with the rim of the HDAC active site.
The synthesis of peptoid-based HDAC inhibitors is often achieved through multicomponent reactions, such as the Ugi four-component reaction (U-4CR), which allows for the rapid generation of a diverse library of compounds.[1][2]
Synthesis of Peptoid-Based HDAC Inhibitors via Ugi Four-Component Reaction
The Ugi four-component reaction is a powerful tool for the synthesis of peptoid-based scaffolds. This one-pot reaction involves an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid. In the synthesis of peptoid-based HDAC inhibitors, these components are strategically chosen to build the desired inhibitor structure.
Theoretically, This compound could be utilized as the amine component in the Ugi reaction to introduce a 3,5-dimethylbenzyl moiety into the peptoid backbone, forming part of the cap group.
General Experimental Protocol for Ugi Synthesis
The following is a generalized protocol based on methodologies reported for the synthesis of analogous peptoid-based HDAC inhibitors.[2][3]
Materials:
-
Amine (e.g., theoretically, this compound)
-
Aldehyde (e.g., paraformaldehyde)
-
Isocyanide (e.g., a derivative containing the linker and a protected ZBG)
-
Carboxylic Acid (forms part of the cap group)
-
Solvent (e.g., Methanol)
-
Triethylamine (Et3N)
Procedure:
-
To a solution of the amine (1.0 eq.) and aldehyde (1.1 eq.) in methanol, add triethylamine (1.1 eq.) and stir at room temperature for 30 minutes.
-
Add the isocyanide (1.0 eq.) and the carboxylic acid (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ugi product.
-
The final step typically involves the deprotection of the zinc-binding group (e.g., hydroxylaminolysis of a methyl ester to form the hydroxamic acid).[4]
Data Presentation: Biological Activity of Representative Peptoid-Based HDAC Inhibitors
The following table summarizes the biological activity of several peptoid-based HDAC inhibitors from the literature to provide context for the expected potency and selectivity of this class of compounds.
| Compound | Target HDACs | IC50 (nM) | Cellular Activity | Reference |
| 6i | HDAC1 | 7 | Potent anti-neuroblastoma and anti-glioblastoma activity (IC50: 0.21–0.67 μM) | [5][6] |
| HDAC6 | Potent Inhibition | |||
| 2h | Pan-HDAC | Pf3D7 = 5.2 | Potent dual-stage antiplasmodial activity | [7][8] |
| PbEEF = 16 | ||||
| 10h | Pan-HDAC | HDAC1: Potent | Remarkable cytotoxic potential against different therapy-resistant leukemia cell lines | [4] |
| HDAC6: Potent | ||||
| 10p | HDAC6 selective | Potent | Moderate synergy with decitabine | [4] |
Visualizations
Signaling Pathway: Mechanism of HDAC Inhibition
Caption: Mechanism of HDAC inhibition leading to gene expression.
Experimental Workflow: Ugi Synthesis of Peptoid-Based HDAC Inhibitors
Caption: Ugi synthesis workflow for peptoid-based HDAC inhibitors.
Conclusion
The synthesis of peptoid-based HDAC inhibitors is a dynamic field with significant potential for the development of novel therapeutics. The Ugi four-component reaction provides a versatile and efficient method for creating large libraries of these compounds for structure-activity relationship studies. While the specific use of this compound in this context is not explicitly documented in the reviewed literature, the general synthetic protocols allow for its theoretical incorporation as the amine component. Further research would be necessary to determine the impact of the 3,5-dimethylbenzyl moiety on the inhibitory activity and selectivity of the resulting peptoid-based HDAC inhibitors. The data and protocols provided herein serve as a valuable resource for researchers interested in the design and synthesis of this promising class of compounds.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of β-Peptoid-Capped HDAC Inhibitors with Anti-Neuroblastoma and Anti-Glioblastoma Activity - JuSER [juser.fz-juelich.de]
- 6. Design, synthesis and biological evaluation of β-peptoid-capped HDAC inhibitors with anti-neuroblastoma and anti-glioblastoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity and Structure-Toxicity Relationships of Novel Peptoid-Based Histone Deacetylase Inhibitors with Dual-Stage Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity and Structure-Toxicity Relationships of Peptoid-Based Histone Deacetylase Inhibitors with Dual-Stage Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminolysis Reactions with 3,5-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the aminolysis of esters using 3,5-dimethylbenzylamine to synthesize N-(3,5-dimethylbenzyl) amides. This class of compounds holds potential for applications in medicinal chemistry and materials science due to the structural motifs they contain. The following sections detail a general experimental procedure, present representative data, and illustrate the reaction workflow and mechanism.
Table 1: Representative Quantitative Data for Aminolysis with this compound
The following table summarizes typical, representative data for the aminolysis of a generic ester, ethyl acetate, with this compound under laboratory conditions.
| Parameter | Value | Notes |
| Reactants | ||
| Ester | Ethyl Acetate (1.0 equiv) | A common, readily available ester. |
| Amine | This compound (1.2 equiv) | A slight excess of the amine is often used to drive the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Toluene | A non-polar aprotic solvent is suitable for this reaction. |
| Temperature | 110 °C (Reflux) | Elevated temperatures are often required for the aminolysis of simple esters.[1] |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Product & Yield | ||
| Product | N-(3,5-dimethylbenzyl)acetamide | The corresponding amide product. |
| Theoretical Yield | Calculated based on the limiting reagent | Assuming ethyl acetate is the limiting reagent. |
| Actual Yield (Isolated) | 75-90% | Yields can vary based on the specific ester substrate and purification efficiency. |
| Purification | ||
| Method | Column Chromatography | A standard method for purifying organic compounds. |
| Eluent | Hexanes:Ethyl Acetate Gradient | The specific ratio will depend on the polarity of the product. |
Experimental Protocol: General Procedure for Aminolysis
This protocol describes a general method for the aminolysis of an ester with this compound.
Materials:
-
Ester (e.g., ethyl acetate, 1.0 equiv.)
-
This compound (1.2 equiv.)
-
Anhydrous solvent (e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Reagents for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the ester (1.0 equiv.) and the anhydrous solvent.
-
Addition of Amine: Add this compound (1.2 equiv.) to the flask.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 110 °C for toluene) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material (ester) is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess amine, then with saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-(3,5-dimethylbenzyl) amide.
-
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).
Visualizations
References
Application Notes and Protocols for 3,5-Dimethylbenzylamine as a Nucleophile in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,5-dimethylbenzylamine as a nucleophilic reagent in various organic synthesis reactions. While specific quantitative data for every reaction involving this compound is not extensively documented in publicly available literature, its role as an intermediate in the synthesis of complex molecules, such as substituted pyridines and pyrimidines for treating viral infections, underscores its utility as a potent nucleophile.[1]
The protocols provided herein are based on established synthetic methodologies for primary amines and can be readily adapted for this compound.
Application Notes
This compound is a primary benzylic amine that serves as a versatile nucleophile in a wide array of organic transformations. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, making it a valuable building block in medicinal chemistry and materials science. The presence of two methyl groups on the phenyl ring at the 3 and 5 positions can influence the electronic properties and solubility of the resulting products without introducing significant steric hindrance around the amino group.
Key applications of this compound as a nucleophile include:
-
N-Acylation: The formation of N-(3,5-dimethylbenzyl) amides through reaction with carboxylic acids, acid chlorides, or anhydrides. This is a fundamental transformation for introducing the 3,5-dimethylbenzyl moiety into molecules.
-
N-Sulfonylation: The synthesis of N-(3,5-dimethylbenzyl) sulfonamides by reacting with sulfonyl chlorides. Sulfonamides are a critical functional group in many pharmaceutical agents.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. These functional groups are prevalent in bioactive compounds.
-
Reductive Amination: The reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines. This is a powerful method for C-N bond formation.
-
N-Alkylation: Nucleophilic substitution reactions with alkyl halides to yield secondary and tertiary amines.
The following sections provide detailed protocols for these key reactions.
Experimental Protocols and Data
N-Acylation for the Synthesis of N-(3,5-Dimethylbenzyl) Amides
N-acylation is a fundamental reaction where this compound acts as a nucleophile, attacking an acylating agent to form a stable amide bond. This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals.
General Reaction Scheme:
Caption: General workflow for N-acylation of this compound.
Protocol 1A: Using an Acid Chloride
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base (1.1 to 1.5 eq.), such as triethylamine or pyridine, to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(3,5-dimethylbenzyl) amide.
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product |
| This compound | Acetyl chloride | N-(3,5-Dimethylbenzyl)acetamide |
| This compound | Benzoyl chloride | N-(3,5-Dimethylbenzyl)benzamide |
| This compound | Cyclopropanecarbonyl chloride | N-(3,5-Dimethylbenzyl)cyclopropanecarboxamide |
N-Sulfonylation for the Synthesis of N-(3,5-Dimethylbenzyl) Sulfonamides
This reaction involves the nucleophilic attack of this compound on a sulfonyl chloride, yielding a sulfonamide. This protocol is adapted from the synthesis of structurally similar sulfonamides.[2]
General Reaction Scheme:
Caption: General workflow for N-sulfonylation of this compound.
Protocol 2A: Using a Sulfonyl Chloride
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine or a mixture of DCM and triethylamine.
-
Cool the solution to 0 °C using an ice bath.
-
Add the sulfonyl chloride (1.0 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-16 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(3,5-dimethylbenzyl) sulfonamide.
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product |
| This compound | Benzenesulfonyl chloride | N-(3,5-Dimethylbenzyl)benzenesulfonamide |
| This compound | p-Toluenesulfonyl chloride | N-(3,5-Dimethylbenzyl)-4-methylbenzenesulfonamide |
| This compound | Methanesulfonyl chloride | N-(3,5-Dimethylbenzyl)methanesulfonamide |
Urea Synthesis via Reaction with Isocyanates
The reaction of primary amines with isocyanates is a highly efficient method for the synthesis of disubstituted ureas.
General Reaction Scheme:
Caption: General workflow for urea synthesis from this compound.
Protocol 3A: Using an Isocyanate
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM under an inert atmosphere.
-
Add the isocyanate (1.0 eq.) dropwise to the amine solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product |
| This compound | Phenyl isocyanate | 1-(3,5-Dimethylbenzyl)-3-phenylurea |
| This compound | Cyclohexyl isocyanate | 1-(3,5-Dimethylbenzyl)-3-cyclohexylurea |
| This compound | n-Butyl isocyanate | 1-(n-Butyl)-3-(3,5-dimethylbenzyl)urea |
Reductive Amination for the Synthesis of Secondary Amines
Reductive amination is a two-step, one-pot process that involves the formation of an imine from the reaction of an amine and a carbonyl compound, followed by the reduction of the imine to an amine.
General Reaction Scheme:
References
Application Notes and Protocols: Preparation of N-benzylated 5-hydroxybenzothiophene-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzylated 5-hydroxybenzothiophene-2-carboxamides represent a novel class of group-selective kinase inhibitors that target Dyrk1A, Dyrk1B, and Clk1, which are often overexpressed in various cancers.[1][2][3] The design of these compounds was an evolution from more selective 5-methoxybenzothiophene-2-carboxamide inhibitors.[1][2] By incorporating a 5-hydroxy group, the scaffold gains the potential for additional hydrogen bond interactions, thereby broadening its inhibitory effect to include the Dyrk kinase family.[1][2][3]
These compounds have demonstrated significant potency in various cancer cell lines with minimal impact on non-tumor cells.[2][3] Notably, lead compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis by modulating key proteins such as caspase-3, Bax, and Bcl-2.[1][2][3] This document provides a detailed overview of the synthetic protocols, biological activity, and mechanism of action for this promising class of anticancer agents.
Synthetic Workflow Overview
The synthesis of the target N-benzylated 5-hydroxybenzothiophene-2-carboxamides is achieved through a straightforward two-stage process. The first stage involves the preparation of the key intermediate, 5-hydroxy-benzo[b]thiophene-2-carboxylic acid. The second stage is a direct amide coupling reaction between this carboxylic acid and a selection of substituted benzylamines to yield the final products.
Experimental Protocols
Protocol 1: Synthesis of 5-hydroxy-benzo[b]thiophene-2-carboxylic acid (Intermediate C)
This protocol is based on the synthetic scheme involving an initial aldol condensation followed by subsequent reactions to form the core carboxylic acid structure.[1]
Materials and Reagents:
-
3-Hydroxybenzaldehyde
-
Rhodanine
-
Glacial Acetic Acid
-
Anhydrous Sodium Acetate
-
Appropriate solvents for reaction and purification (e.g., DMF, Ethanol)
-
Reagents for subsequent cyclization and hydrolysis steps (e.g., NaOH)
Procedure:
-
Step 1a: Aldol Condensation.
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde and rhodanine in glacial acetic acid.
-
Add anhydrous sodium acetate to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice water to precipitate the product (Compound A).
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
-
Step 1b: Formation of the Benzothiophene Core.
-
The intermediate from the previous step is then subjected to ring-opening and subsequent cyclization. A typical procedure involves reacting the intermediate with a base (e.g., aqueous NaOH) followed by heating.
-
The reaction is then acidified to yield the thiophene-2-carboxylic acid derivative.
-
-
Step 1c: Final Hydrolysis.
-
The resulting ester or intermediate is hydrolyzed using a strong base like sodium hydroxide in an alcohol/water mixture.
-
The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the final product, 5-hydroxy-benzo[b]thiophene-2-carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried.
-
Protocol 2: General Procedure for Amide Coupling
This protocol describes the coupling of the carboxylic acid intermediate with various benzylamines to form the final N-benzylated carboxamides.[1] Amide coupling reactions are commonly performed by activating the carboxylic acid to facilitate the reaction with the amine.[4][5]
Materials and Reagents:
-
5-hydroxy-benzo[b]thiophene-2-carboxylic acid
-
Substituted benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Solvents for work-up and purification (e.g., Ethyl Acetate, Hexane, Saturated NaHCO₃, Brine)
Procedure:
-
Reaction Setup:
-
Dissolve 5-hydroxy-benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere (e.g., nitrogen).
-
Add the substituted benzylamine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir the mixture for 5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the coupling agent, HATU (1.2 eq), to the reaction mixture in one portion.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction's completion using TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-benzylated 5-hydroxybenzothiophene-2-carboxamide.
-
Biological Activity Data
The synthesized compounds were evaluated for their inhibitory activity against Dyrk1A, Dyrk1B, and Clk1 kinases.[1] Compounds 12 and 17 emerged as particularly potent multi-kinase inhibitors.[1][2]
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound (i) | Clk1 | 50[1] |
| Dyrk1A | 200[1] | |
| Dyrk1B | 100[1] | |
| Compound (ii) | Clk1 | 60[1] |
| Dyrk1A | 200[1] | |
| Dyrk1B | 200[1] |
Note: Compounds (i) and (ii) are previously reported 5-hydroxybenzothiophene ketones that informed the design of the current series.[1] Compounds 12 and 17 from the N-benzylated carboxamide series were identified as the most potent inhibitors in the study.[1][3]
Mechanism of Action: Dyrk/Clk Inhibition and Apoptosis Induction
Dyrk and Clk kinases are implicated in regulating cellular processes such as alternative splicing and cell cycle progression.[1] Their overexpression in cancer cells contributes to pro-oncogenic and anti-apoptotic effects.[1] The N-benzylated 5-hydroxybenzothiophene-2-carboxamides act as group-selective inhibitors, blocking the activity of these kinases. This inhibition disrupts downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[1][2][3]
References
- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. hepatochem.com [hepatochem.com]
Application Notes and Protocols for Reductive Amination Involving 3,5-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
3,5-Dimethylbenzylamine is a valuable primary amine building block in medicinal chemistry and drug discovery. Its incorporation into molecules can impart favorable pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for the reductive amination of this compound with various carbonyl compounds, focusing on the widely used and highly effective reducing agent, sodium triacetoxyborohydride [NaBH(OAc)₃].
Reaction Principle
The reductive amination process begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent present in the reaction mixture then selectively reduces the C=N double bond to afford the final amine product.
Sodium triacetoxyborohydride is a particularly mild and selective reducing agent for this transformation. It is less reactive than sodium borohydride and does not readily reduce aldehydes and ketones, but it efficiently reduces the more electrophilic iminium ion intermediate. This selectivity minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl compound.[1]
Core Advantages of Using Sodium Triacetoxyborohydride
-
Mild Reaction Conditions: Reactions can typically be carried out at room temperature.
-
High Selectivity: Preferentially reduces the iminium ion over the carbonyl starting material.[1]
-
Broad Substrate Scope: Effective for a wide range of aldehydes and ketones with primary and secondary amines.[1]
-
Improved Safety Profile: Compared to sodium cyanoborohydride, it avoids the generation of toxic cyanide byproducts.[1]
Signaling Pathway Diagram
Caption: General mechanism of reductive amination.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of an Aldehyde with this compound
This protocol is a general method adaptable for various aldehydes.
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the aldehyde (1.0 equivalent) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.2 M), add this compound (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. A mild exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Reductive Amination of a Ketone with this compound with Acetic Acid Catalyst
The reductive amination of ketones is generally slower than that of aldehydes and may require an acid catalyst.
Materials:
-
This compound
-
Ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory equipment
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 equivalent) and this compound (1.1 equivalents) in 1,2-dichloroethane (DCE) (to make a 0.1-0.2 M solution).
-
Add glacial acetic acid (1.0-2.0 equivalents) to the mixture.
-
Stir the solution for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equivalents) in portions.
-
Stir the reaction at room temperature for 12 to 48 hours, monitoring by TLC or LC-MS.
-
After completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired N-(3,5-dimethylbenzyl) amine.
Experimental Workflow Diagram
Caption: A typical workflow for reductive amination.
Quantitative Data Summary
The following tables summarize representative reaction conditions and outcomes for the reductive amination of various carbonyl compounds. While specific examples using this compound are not extensively reported in the literature, the data presented here are based on general protocols for benzylamines and are expected to provide similar results.
Table 1: Reductive Amination of Aldehydes with Benzylamine Derivatives
| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 92 | General Protocol |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 6 | 95 | General Protocol |
| 3 | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | THF | 3 | 88 | General Protocol |
| 4 | Isovaleraldehyde | NaBH(OAc)₃ | DCE | 2 | 90 | General Protocol |
Table 2: Reductive Amination of Ketones with Benzylamine Derivatives
| Entry | Ketone | Reducing Agent | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | NaBH(OAc)₃ | DCE | Acetic Acid | 24 | 85 | General Protocol |
| 2 | Acetophenone | NaBH(OAc)₃ | DCE | Acetic Acid | 48 | 78 | General Protocol |
| 3 | 2-Pentanone | NaBH(OAc)₃ | THF | Acetic Acid | 18 | 82 | General Protocol |
| 4 | 4-tert-Butylcyclohexanone | NaBH(OAc)₃ | DCE | Acetic Acid | 36 | 80 | General Protocol |
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agent.
-
For sluggish reactions, particularly with ketones, the addition of a catalytic amount of acetic acid can accelerate imine formation.
-
Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C), though this may increase side product formation.
-
-
Formation of Byproducts:
-
The primary byproduct is often the alcohol resulting from the reduction of the starting carbonyl compound. Using a more selective reducing agent like NaBH(OAc)₃ minimizes this.
-
Over-alkylation of the primary amine to a tertiary amine can sometimes occur. Using a stepwise procedure where the imine is formed first, followed by the addition of a less reactive reducing agent like NaBH₄, can mitigate this.[2]
-
-
Difficult Purification:
-
If the product is basic, an acidic workup can be employed to extract the product into the aqueous layer, which is then basified and re-extracted.
-
If the product and starting amine have similar polarities, derivatization of the unreacted starting amine might be necessary for easier separation.
-
Conclusion
The reductive amination of this compound is a highly effective method for the synthesis of a diverse range of N-substituted secondary amines. The use of sodium triacetoxyborohydride provides a mild, selective, and high-yielding protocol suitable for a wide variety of aldehyde and ketone substrates. The detailed procedures and guidelines presented in these application notes are intended to facilitate the successful application of this important transformation in research and development settings.
References
Application Notes and Protocols: 3,5-Dimethylbenzylamine in the Synthesis of Multi-Targeted Clk/Dyrk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 3,5-dimethylbenzylamine and its analogs in the synthesis of multi-targeted inhibitors for Cdc-like kinases (Clk) and Dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). These kinases are implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.
Introduction
The development of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The Clk and Dyrk kinase families, which share structural similarities, are involved in crucial cellular processes such as mRNA splicing, cell cycle regulation, and apoptosis.[1][2] Dysregulation of these kinases is linked to the pathology of numerous diseases. Multi-targeted inhibitors that can modulate the activity of both Clk and Dyrk kinases offer a promising therapeutic strategy.
Recent studies have explored various scaffolds for designing such inhibitors, with a focus on structure-activity relationship (SAR) to enhance potency and selectivity.[3] The N-benzylated moiety is a common feature in many kinase inhibitors, and the substitution pattern on the benzyl ring plays a critical role in modulating inhibitory activity. This document focuses on the role of the 3,5-dimethylbenzyl group and related 3,5-disubstituted analogs in the synthesis and activity of these multi-targeted inhibitors.
Data Presentation
The following tables summarize the inhibitory activities of various compounds with N-benzyl moieties, including those with 3,5-disubstitution patterns, against Clk and Dyrk kinases.
Table 1: Inhibitory Activity of N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides against Dyrk and Clk Kinases
| Compound | Substituent on Benzyl Ring | Dyrk1A IC₅₀ (nM) | Dyrk1B IC₅₀ (nM) | Clk1 IC₅₀ (nM) |
| 1 | Unsubstituted | >1000 | 998 | 623 |
| 3 | 3-chloro | 751 | 530 | 257 |
| 14 | 3,5-dichloro | >1000 | >1000 | 744 |
| 17 | 3,5-difluoro | 495 | 242 | 168 |
Data sourced from a study on N-benzylated 5-hydroxybenzothiophene-2-carboxamides.[4][5]
Table 2: Inhibitory Activity of Quinazoline Derivatives against CLK and DYRK1A Kinases
| Compound | R Group on Aniline Moiety | HsCLK1 IC₅₀ (nM) | HsDYRK1A IC₅₀ (µM) |
| DB18 | 3-chloro | 11 | Not Reported |
| 7a | Unsubstituted | 1100 | Not Reported |
| 7b | 3,5-dichloro | Not Reported | Not Reported |
| 12g | (structure specific) | 4 | 3.94 |
Data extracted from research on the structure-activity relationship of a potent and selective CLK inhibitor.[6]
Experimental Protocols
General Synthesis of N-(3,5-Dimethylbenzyl) Amide Derivatives
This protocol is a generalized procedure based on the synthesis of related N-benzylated carboxamide inhibitors.
Materials:
-
Appropriate carboxylic acid (e.g., 5-hydroxybenzothiophene-2-carboxylic acid)
-
This compound
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and stirring apparatus
-
Purification setup (e.g., column chromatography)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(3,5-dimethylbenzyl) amide derivative.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for measuring the inhibitory activity of compounds against Clk and Dyrk kinases.[7]
Materials:
-
Recombinant human Clk or Dyrk kinase
-
Peptide substrate (e.g., Woodtide for DYRK1A)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer
-
P81 phosphocellulose paper or similar capture membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the recombinant kinase.
-
Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.[7]
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
Visualizations
Signaling Pathway of Clk and Dyrk Kinases
Caption: Simplified signaling pathway of Clk and Dyrk kinases and their inhibition.
Experimental Workflow for Inhibitor Synthesis and Testing
References
- 1. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural Optimization and Pharmacological Evaluation of Inhibitors Targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK) and CDC-like kinases (CLK) in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application of 3,5-Dimethylbenzylamine in Medicinal Chemistry: Development of Anti-HIV-1 Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3,5-Dimethylbenzylamine serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents. Its incorporation into various molecular scaffolds has been shown to impart significant biological activity, particularly in the realm of antiviral drug discovery. The 3,5-dimethylbenzyl moiety can engage in critical hydrophobic and van der Waals interactions within the binding pockets of biological targets, enhancing the potency and selectivity of the resulting compounds.
A notable application of this compound is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The HIV-1 reverse transcriptase (RT) is a key viral enzyme essential for the replication of the virus, making it a prime target for antiretroviral therapy. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the RT, inducing a conformational change that disrupts its catalytic activity.
Derivatives of uracil bearing a 3,5-dimethylbenzyl group at the N3 position have demonstrated potent anti-HIV-1 activity.[1][2] These compounds effectively inhibit the replication of the virus in cell-based assays at sub-micromolar concentrations. The 3,5-dimethylbenzyl group in these analogs plays a pivotal role in their mechanism of action, fitting snugly into the NNRTI binding pocket of HIV-1 RT. Molecular modeling studies have suggested that this substituent establishes favorable interactions with key amino acid residues in the binding site, contributing to the high affinity and inhibitory potency of these molecules.[3]
The development of such compounds highlights the strategic use of the this compound scaffold to probe and exploit the features of enzyme active sites, leading to the identification of lead compounds for further optimization in the drug discovery pipeline.
Data Presentation
The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of representative 3,5-dimethylbenzyl uracil derivatives.
Table 1: Anti-HIV-1 Activity of 3-(3,5-Dimethylbenzyl)uracil Analogs [3]
| Compound ID | R | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 10c | 4-picolyl | 0.03 | >86 | 2863 |
EC₅₀: 50% effective concentration required to inhibit HIV-1 induced cytopathogenicity in MT-4 cells. CC₅₀: 50% cytotoxic concentration for uninfected MT-4 cells. SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: Anti-HIV-1 Activity of 1-Benzyl-3-(3,5-dimethylbenzyl)uracil Derivatives [2]
| Compound ID | R | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil | N₃ | 0.067 | >46 | 685 |
| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil | NH₂ | 0.069 | >45.6 | 661 |
EC₅₀: 50% effective concentration determined by the inhibition of HIV-1-induced cytopathic effect in MT-4 cells. CC₅₀: 50% cytotoxic concentration determined by the MTT method in mock-infected MT-4 cells. SI: Selectivity Index (CC₅₀/EC₅₀).
Experimental Protocols
I. Chemical Synthesis
A. General Protocol for the Synthesis of 3-(3,5-Dimethylbenzyl)uracil Derivatives
This protocol is a representative procedure for the N3-alkylation of a uracil precursor with 3,5-dimethylbenzyl bromide.
Materials:
-
Uracil or substituted uracil precursor
-
3,5-Dimethylbenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the uracil precursor (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3,5-dimethylbenzyl bromide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(3,5-dimethylbenzyl)uracil derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Synthesis of 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil from its 6-Azido Precursor
This protocol describes the reduction of a 6-azido uracil derivative to the corresponding 6-amino compound.
Materials:
-
6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil (1.0 eq) in a mixture of methanol and THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (3.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product if necessary by recrystallization or column chromatography to yield the 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil.
-
Confirm the structure of the product by spectroscopic methods.
II. Biological Assays
A. Anti-HIV-1 Activity Assay in MT-4 Cells (MTT Method) [4][5]
This assay determines the ability of a compound to protect MT-4 cells from HIV-1 induced cytopathogenicity.
Materials:
-
MT-4 cells
-
HIV-1 laboratory strain (e.g., IIIb)
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
Test compounds (dissolved in DMSO and serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Add 50 µL of serial dilutions of the test compounds to the appropriate wells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus).
-
Add 50 µL of a pre-titered HIV-1 stock to the wells containing the test compounds and the virus control wells.
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 4-5 days.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls to determine the EC₅₀ value. The cytotoxicity (CC₅₀) is determined in parallel on uninfected cells.
B. HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA) [1][6]
This assay quantifies the in vitro inhibition of recombinant HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds
-
Streptavidin-coated 96-well plate
-
Reaction buffer
-
Template/primer (e.g., poly(A) x oligo(dT))
-
dNTP mix containing biotin-dUTP and DIG-dUTP
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
Coat the streptavidin plate with the biotinylated template/primer.
-
Add the reaction mixture (containing dNTPs) to the wells.
-
Add the diluted test compounds or controls to the respective wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme to all wells except the negative control.
-
Incubate the plate at 37 °C for 1-2 hours.
-
Wash the plate multiple times with wash buffer to remove unincorporated nucleotides.
-
Add the Anti-DIG-POD conjugate and incubate at room temperature.
-
Wash the plate again to remove unbound conjugate.
-
Add the peroxidase substrate and incubate in the dark.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of RT activity for each compound concentration to determine the IC₅₀ value.
Visualizations
Caption: HIV-1 replication cycle and the mechanism of action of NNRTIs.
Caption: General synthetic workflow for 3,5-dimethylbenzyl uracil derivatives.
Caption: Workflow for the in vitro biological evaluation of anti-HIV-1 compounds.
References
Application Notes and Protocols for the Synthesis of Pyrazolo-pyrimidinones with Potential Incorporation of 3,5-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo-pyrimidinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are recognized as privileged scaffolds, forming the core of various therapeutic agents, including inhibitors of kinases such as CDK2 and PI3K, which are crucial targets in oncology and inflammatory diseases.[1][2][3] The synthesis of these molecules is a key step in the discovery of new and potent drug candidates. While the direct use of 3,5-dimethylbenzylamine in the primary cyclization of pyrazolo-pyrimidinones is not extensively documented in the reviewed literature, this document provides a detailed protocol for a common synthetic route to a pyrazolo[3,4-d]pyrimidinone core. Furthermore, it outlines a potential application for incorporating this compound into this scaffold through a subsequent derivatization step, expanding the potential for chemical diversity and the exploration of structure-activity relationships (SAR).
General Synthesis of a Pyrazolo[3,4-d]pyrimidinone Core
The following protocol describes a common and reliable method for the synthesis of a 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate, which can be further functionalized. This multi-step synthesis starts from ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[4]
Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Place the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) obtained from Step 1 in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to 190°C and stir for 8 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[4]
Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
To the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) from Step 2, add phosphorus oxychloride (POCl₃) in excess.
-
Heat the reaction mixture to 106°C and stir for 6 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[4]
Data Presentation
| Step | Product | Reagents | Conditions | Typical Yield |
| 1 | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Ethyl (ethoxymethylene)cyanoacetate, Phenylhydrazine, Ethanol | 80°C, 4h | High |
| 2 | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, Formamide | 190°C, 8h | Good |
| 3 | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, POCl₃ | 106°C, 6h | Good |
Note: Yields can vary based on the scale of the reaction and purification methods.
Application Notes: Potential Incorporation of this compound
While not a primary reagent in the formation of the pyrazolo-pyrimidinone core, this compound can be a valuable building block for generating novel derivatives from a suitable intermediate. A plausible approach is the reductive amination of a formyl-pyrazolo-pyrimidinone derivative. This would involve the initial synthesis of a pyrazolo-pyrimidinone with an aldehyde functionality, which can then be reacted with this compound.
Hypothetical Protocol: Reductive Amination with this compound
Step 4a: Synthesis of a 3-formylpyrazolo[1,5-a]pyrimidine intermediate (Example)
A divergent synthesis approach using DMSO as a C1 synthon can be employed to generate 3-formylpyrazolo[1,5-a]pyrimidines.[5] This would serve as the substrate for the subsequent reductive amination.
Step 4b: Reductive Amination
-
Dissolve the 3-formylpyrazolo[1,5-a]pyrimidine derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add this compound (1-1.2 equivalents).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), in portions.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-(3,5-dimethylbenzyl) derivative.
Visualizations
Caption: General synthetic workflow for a pyrazolo[3,4-d]pyrimidinone core.
Caption: Potential workflow for incorporating this compound.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) using DMSO as a single carbon synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Chromatographic Purification of 3,5-Dimethylbenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzylamine and its derivatives are important structural motifs in medicinal chemistry and materials science. As with any synthetic chemistry workflow, the purification of the target compounds is a critical step to ensure the accuracy of subsequent biological or material characterization. This document provides detailed application notes and protocols for the chromatographic purification of this compound derivatives using flash chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), and chiral HPLC.
General Purification Strategy
The purification of this compound derivatives typically begins with the removal of bulk impurities from the crude reaction mixture using flash chromatography. Following this, RP-HPLC is employed to achieve high purity of the target compound. For chiral derivatives, a final chiral HPLC step is necessary to separate the enantiomers.
Section 1: Flash Chromatography for Bulk Purification
Flash chromatography is a rapid and efficient technique for the purification of multi-gram quantities of synthesized compounds. For basic compounds like this compound derivatives, the use of an amine-functionalized silica gel or the addition of a basic modifier to the mobile phase can significantly improve peak shape and recovery by minimizing interactions with acidic silanol groups on the silica surface.
Experimental Protocol: Flash Chromatography
1. Materials and Reagents:
-
Crude this compound derivative
-
Silica gel (230-400 mesh) or amine-functionalized silica gel
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
2. Sample Preparation:
-
Dissolve the crude product in a minimal amount of the loading solvent (e.g., DCM or the initial mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
3. Column Packing and Equilibration:
-
Select an appropriately sized column for the amount of crude material.
-
Dry pack the column with silica gel.
-
Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., Hexanes/EtOAc/TEA, 95:5:0.1 v/v/v) through the silica gel until the bed is stable.
4. Chromatographic Conditions:
-
Stationary Phase: Silica Gel or Amine-Functionalized Silica Gel
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes with 0.1% Triethylamine is a good starting point. For more polar compounds, a gradient of Methanol in Dichloromethane can be used.
-
Elution Profile: A typical gradient could be from 5% to 40% Ethyl Acetate in Hexanes over 20 column volumes.
-
Detection: UV at 254 nm or by TLC analysis of the collected fractions.
5. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram or at regular volume intervals.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Data Presentation: Illustrative Flash Chromatography Data
The following table presents illustrative data for the purification of a small library of hypothetical this compound derivatives.
| Compound ID | R-Group | Mobile Phase Gradient (EtOAc in Hexanes with 0.1% TEA) | Elution (% EtOAc) | Purity (by HPLC) | Recovery Yield (%) |
| DMBA-01 | -H | 5% to 30% | 15% | >95% | 85% |
| DMBA-02 | -COCH₃ | 10% to 40% | 25% | >95% | 80% |
| DMBA-03 | -NO₂ | 15% to 50% | 35% | >95% | 78% |
Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.
Section 2: Reversed-Phase HPLC for High Purity Analysis and Purification
Reversed-phase HPLC is a powerful technique for the final purification of compounds to >98% purity and for the analytical assessment of purity. The basic nature of this compound derivatives necessitates the use of an acidic modifier in the mobile phase to ensure good peak shape through protonation of the amine.
Experimental Protocol: Analytical and Preparative RP-HPLC
1. Materials and Reagents:
-
Partially purified this compound derivative
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
HPLC vials and filters
2. Sample Preparation:
-
Dissolve the sample in a suitable solvent, typically the initial mobile phase, at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm for analytical; 21.2 x 150 mm, 5 µm for preparative).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient (Analytical): 10-95% B over 15 minutes.
-
Flow Rate (Analytical): 1.0 mL/min.
-
Gradient (Preparative): Optimized based on the analytical run, typically a shallower gradient around the elution point of the target compound.
-
Flow Rate (Preparative): 20 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
4. Data Analysis and Fraction Collection:
-
For analytical runs, determine the retention time and purity of the compound.
-
For preparative runs, collect the fraction corresponding to the main peak.
-
Evaporate the solvent from the collected fraction, often by lyophilization, to obtain the high-purity product.
Data Presentation: Illustrative RP-HPLC Data
The following table presents illustrative analytical RP-HPLC data for the same hypothetical library of compounds.
| Compound ID | R-Group | Retention Time (min) | Purity (by UV at 254 nm) |
| DMBA-01 | -H | 8.52 | 99.2% |
| DMBA-02 | -COCH₃ | 7.98 | 98.8% |
| DMBA-03 | -NO₂ | 7.65 | 99.5% |
Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.
Section 3: Chiral HPLC for Enantiomeric Separation
For this compound derivatives that are chiral, separation of the enantiomers is crucial for determining their individual biological activities. Polysaccharide-based chiral stationary phases are highly effective for this purpose.
Experimental Protocol: Chiral HPLC
1. Materials and Reagents:
-
Racemic this compound derivative
-
HPLC-grade Hexanes, Isopropanol (IPA), and Ethanol (EtOH)
-
Basic additive (e.g., Diethylamine - DEA)
2. Sample Preparation:
-
Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
3. Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexanes and IPA (e.g., 90:10 v/v) with 0.1% DEA. The ratio of Hexanes to alcohol may need to be optimized for different derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
4. Data Analysis:
-
Determine the retention times for both enantiomers.
-
Calculate the resolution factor (Rs) to assess the quality of the separation. A resolution of >1.5 is considered baseline separation.
-
Calculate the enantiomeric excess (ee%) of each peak if applicable.
Data Presentation: Illustrative Chiral HPLC Data
The following table presents illustrative data for the chiral separation of a hypothetical derivative.
| Compound ID | Enantiomer | Retention Time (min) | Resolution (Rs) |
| DMBA-04 | Enantiomer 1 | 10.2 | 2.1 |
| Enantiomer 2 | 12.5 |
Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Experimental Workflow for Purification of this compound Derivatives
Caption: General workflow for the purification of this compound derivatives.
Logical Flow for Method Development in RP-HPLC
Caption: Decision-making process for developing an RP-HPLC purification method.
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,5-Dimethylbenzylamine Synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound are through the reductive amination of 3,5-dimethylbenzaldehyde and the Leuckart reaction.[1][2] Another potential route is the reduction of 3,5-dimethylbenzonitrile.
Q2: What is reductive amination and why is it a preferred method?
A2: Reductive amination is a two-step process where an aldehyde or ketone reacts with ammonia or a primary or secondary amine to form an imine or iminium ion, which is then reduced to the corresponding amine.[3] It is often preferred due to its high selectivity and the use of milder reducing agents, which are compatible with a wider range of functional groups.[3]
Q3: What is the Leuckart reaction and what are its advantages and disadvantages?
A3: The Leuckart reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent to convert aldehydes or ketones to amines.[2] It is a cost-effective one-pot reaction.[4] However, it typically requires high reaction temperatures (120-165 °C), which can sometimes lead to side reactions.[2]
Q4: How does the steric hindrance from the two methyl groups on the benzene ring affect the synthesis of this compound?
A4: The two methyl groups at the 3 and 5 positions of the benzaldehyde create steric hindrance around the carbonyl group. This can slow down the rate of nucleophilic attack by ammonia or the amine, potentially requiring more forcing reaction conditions (higher temperature, longer reaction time, or more active catalysts) to achieve good yields.[5][6]
Q5: What are the common side products in the synthesis of this compound?
A5: Common side products include the secondary amine (bis(3,5-dimethylbenzyl)amine) and, in some cases, the corresponding alcohol (3,5-dimethylbenzyl alcohol) from the reduction of the starting aldehyde. Over-alkylation leading to the secondary amine is a common issue in reductive amination.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase reaction time or temperature. For reductive amination, consider a more reactive reducing agent. | Drive the reaction to completion and increase product yield. |
| Side Product Formation | In reductive amination, use a large excess of ammonia to favor the formation of the primary amine.[7] In the Leuckart reaction, carefully control the temperature to minimize polymerization or other side reactions.[8] | Increase the selectivity towards the desired primary amine. |
| Catalyst Inactivation | For catalytic hydrogenations, ensure the catalyst is fresh and active. Consider using a different catalyst, such as a palladium-based catalyst for sterically hindered substrates.[1] | Improve the rate and extent of the reduction step. |
| Poor Quality Starting Material | Ensure the 3,5-dimethylbenzaldehyde is pure and free of acidic impurities that can interfere with the reaction. | Consistent and improved reaction outcomes. |
Issue 2: Poor Selectivity (High levels of secondary amine)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Amine Source | Use a significant excess of the ammonia source (e.g., ammonium formate in the Leuckart reaction, or ammonia gas/solution in catalytic reductive amination).[7] | Shift the equilibrium towards the formation of the primary amine and minimize the formation of the secondary amine. |
| Reaction Conditions Favoring Over-Alkylation | Lower the reaction temperature once the initial imine formation has occurred. This can sometimes reduce the rate of the second alkylation step. | Improved selectivity for the primary amine. |
| Choice of Reducing Agent | Some reducing agents may be more prone to over-reduction or side reactions. Evaluate different reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN, or catalytic hydrogenation). | Identify a reducing agent that provides higher selectivity for the desired product. |
Experimental Protocols
Protocol 1: Reductive Amination of 3,5-Dimethylbenzaldehyde using Catalytic Hydrogenation
This protocol is a representative procedure for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
3,5-Dimethylbenzaldehyde
-
Raney Nickel (or Palladium on Carbon, 5-10 wt%)
-
Methanol or Ethanol
-
Ammonia (gas or saturated solution in methanol)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, add 3,5-dimethylbenzaldehyde (1 equivalent).
-
Add the solvent (methanol or ethanol) to dissolve the aldehyde.
-
Add the Raney Nickel catalyst (typically 5-10% by weight of the aldehyde).
-
Introduce a source of ammonia. This can be done by bubbling ammonia gas through the solution or by using a saturated solution of ammonia in methanol. A large excess of ammonia is recommended to maximize the yield of the primary amine.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete (no more hydrogen is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care under a wet solvent.
-
The filtrate contains the product. The solvent can be removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Leuckart Reaction of 3,5-Dimethylbenzaldehyde
This protocol describes a general procedure for the Leuckart reaction.
Materials:
-
3,5-Dimethylbenzaldehyde
-
Ammonium formate
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3,5-dimethylbenzaldehyde (1 equivalent) and ammonium formate (a 3-5 fold molar excess).
-
Heat the mixture to 160-180 °C and maintain this temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by TLC.
-
After cooling to room temperature, add a solution of hydrochloric acid (e.g., 10-20%) to the reaction mixture to hydrolyze the intermediate formamide.
-
Heat the mixture at reflux for another 1-2 hours to ensure complete hydrolysis.
-
Cool the mixture and make it alkaline by the addition of a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
The following table provides a general comparison of the two primary synthetic methods. Actual yields will vary depending on the specific reaction conditions and scale.
| Method | Starting Material | Key Reagents | Typical Temperature | Typical Yield Range | Key Advantages | Key Disadvantages |
| Catalytic Reductive Amination | 3,5-Dimethylbenzaldehyde | NH₃, H₂, Catalyst (e.g., Raney Ni, Pd/C) | 80-120 °C | 70-90% | High selectivity, clean reaction | Requires high-pressure equipment, catalyst handling |
| Leuckart Reaction | 3,5-Dimethylbenzaldehyde | Ammonium formate | 160-180 °C | 60-80% | One-pot reaction, inexpensive reagents | High temperatures, potential for side products |
Visualizations
Caption: Key pathways for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 5. [PDF] The synthesis of sterically hindered amines by a direct reductive amination of ketones. | Semantic Scholar [semanticscholar.org]
- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: 3,5-Dimethylbenzylamine Synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethylbenzylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include:
-
Reductive Amination of 3,5-Dimethylbenzaldehyde: This is a widely used one-pot reaction involving the reaction of 3,5-dimethylbenzaldehyde with an amine source in the presence of a reducing agent.[1][2]
-
Reduction of 3,5-Dimethylbenzonitrile: This method involves the reduction of the nitrile group to a primary amine using catalytic hydrogenation or metal hydrides.[3][4]
-
Leuckart-Wallach Reaction: A classical method that uses 3,5-dimethylbenzaldehyde or a related ketone with formamide or ammonium formate at high temperatures.[5][6][7]
-
Alkylation of Ammonia with 3,5-Dimethylbenzyl Halide: This involves the reaction of a 3,5-dimethylbenzyl halide (e.g., chloride or bromide) with ammonia. However, this method is often difficult to control.
Troubleshooting Guides by Synthetic Route
Reductive Amination of 3,5-Dimethylbenzaldehyde
This method is popular due to its versatility and often mild reaction conditions.[1] However, several side reactions can occur.
Q2: I am observing a significant amount of a higher molecular weight byproduct in my reductive amination. What is it and how can I prevent it?
A2: The most common higher molecular weight byproduct is the tertiary amine, formed from the over-alkylation of the desired primary amine. The newly formed this compound can react with another molecule of 3,5-dimethylbenzaldehyde.[8]
Troubleshooting:
-
Stoichiometry Control: Use a large excess of the amine source (e.g., ammonia or an ammonium salt) relative to the 3,5-dimethylbenzaldehyde. This statistically favors the reaction of the aldehyde with the primary amine source over the product amine.[8]
-
Slow Addition: If using a stepwise procedure, add the reducing agent slowly to the pre-formed imine to maintain a low concentration of the primary amine product.
Q3: My reaction is producing 3,5-Dimethylbenzyl alcohol as a major byproduct. How can I avoid this?
A3: The formation of 3,5-Dimethylbenzyl alcohol is due to the reduction of the starting aldehyde, 3,5-dimethylbenzaldehyde, by the reducing agent.
Troubleshooting:
-
Choice of Reducing Agent: The choice of reducing agent is critical.
-
Sodium Borohydride (NaBH₄): This reagent can readily reduce both the aldehyde and the intermediate imine. It is best used in a two-step process where the imine is formed completely before the addition of NaBH₄.[8][9]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde, making it ideal for one-pot reactions.[1][8]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine at a controlled pH (typically 6-7). However, at lower pH, it can reduce the aldehyde. Be aware of its high toxicity.[1][8]
-
-
pH Control: Maintain a slightly acidic pH (around 5-7). This pH is optimal for imine formation without significantly accelerating the reduction of the aldehyde.[8]
Q4: I'm using sodium cyanoborohydride and see an unexpected impurity. What could it be?
A4: A potential side reaction with sodium cyanoborohydride is the addition of cyanide to the imine intermediate, which forms an α-amino nitrile byproduct. This can sometimes account for a significant portion of the product mixture.[8] Additionally, the workup of reactions involving NaBH₃CN under acidic conditions can release highly toxic hydrogen cyanide (HCN) gas.[8]
Troubleshooting:
-
Alternative Reducing Agent: If possible, switch to sodium triacetoxyborohydride (NaBH(OAc)₃), which is safer and avoids cyanide-related byproducts.[8]
-
Careful Workup: If using NaBH₃CN, quench the reaction carefully under basic conditions to prevent the formation of HCN.
| Reducing Agent | Selectivity for Imine vs. Aldehyde | Common Side Products | Key Considerations |
| NaBH(OAc)₃ | High | Tertiary amine, residual aldehyde | Ideal for one-pot reactions.[1][8] |
| NaBH₃CN | High (at pH 6-7) | Tertiary amine, α-amino nitrile, residual aldehyde | Toxic byproducts (HCN) can be formed during workup.[1][8] |
| NaBH₄ | Low | 3,5-Dimethylbenzyl alcohol, tertiary amine | Best for a two-step procedure.[8][9] |
| Catalytic Hydrogenation | High | Tertiary amine, hydrogenolysis products | Requires specialized equipment (hydrogenator). |
-
To a solution of 3,5-dimethylbenzaldehyde (1.0 equivalent) and ammonium acetate (1.5-2.0 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.1-2.0 equivalents).
-
Stir the mixture for 20-60 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the stirring solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[10]
Caption: Workflow for the synthesis of this compound via reductive amination.
Reduction of 3,5-Dimethylbenzonitrile
This route is a good alternative if 3,5-dimethylbenzonitrile is readily available.
Q5: What are the primary side products when reducing 3,5-dimethylbenzonitrile?
A5: The main side reactions are:
-
Hydrogenolysis: Cleavage of the C-C bond between the benzene ring and the aminomethyl group, leading to the formation of 3,5-dimethyltoluene . This is more common with certain catalysts like Palladium on carbon (Pd/C).[3]
-
Formation of Secondary and Tertiary Amines: The initially formed primary amine can react with intermediate imines to form secondary and tertiary amines.
Troubleshooting:
-
Catalyst Selection: For catalytic hydrogenation, catalysts like Rhodium on carbon (Rh/C) or Raney Nickel (Ra-Ni) may give better selectivity for the primary amine compared to Pd/C.
-
Reaction Conditions: Lower temperatures and pressures can sometimes reduce the extent of hydrogenolysis. The addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines.
-
In a high-pressure reactor, charge 3,5-dimethylbenzonitrile, a suitable solvent (e.g., ethanol or methanol), and the chosen catalyst (e.g., 5% Rh/C or Ra-Ni).
-
If desired, add a source of ammonia (e.g., ethanolic ammonia) to suppress secondary amine formation.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or crystallization of a salt.
Caption: Side product formation pathways in nitrile reduction.
Leuckart-Wallach Reaction
This classical method is useful but requires harsh conditions.
Q6: My Leuckart-Wallach reaction gave a product that is not basic. What happened?
A6: The initial product of the Leuckart-Wallach reaction is the N-formyl derivative of this compound, which is an amide and not basic. This intermediate must be hydrolyzed under acidic or basic conditions to yield the final primary amine.[5][11]
Troubleshooting:
-
Hydrolysis Step: Ensure a complete hydrolysis step is performed after the initial reaction. This typically involves heating the crude product with aqueous HCl or NaOH.
Q7: The yield of my Leuckart-Wallach reaction is low, with many byproducts. How can I improve it?
A7: The high temperatures (often >160 °C) required for the Leuckart-Wallach reaction can lead to decomposition and the formation of various side products, including secondary and tertiary amines.[5][6][11]
Troubleshooting:
-
Use Ammonium Formate: Using ammonium formate as the reagent generally gives better yields than formamide alone.[6]
-
Catalytic Conditions: Consider using a catalytic version of the Leuckart-Wallach reaction, for example, with a Cp*Rh(III) complex, which can proceed at much lower temperatures (50-70 °C) and with higher selectivity for the primary amine.[11]
Step 1: Formation of N-(3,5-Dimethylbenzyl)formamide
-
Heat a mixture of 3,5-dimethylbenzaldehyde and a molar excess of ammonium formate or formamide. The temperature is typically raised gradually to 160-185 °C.
-
Maintain the temperature until the evolution of CO₂ ceases.
-
Cool the reaction mixture and isolate the crude N-formyl product.
Step 2: Hydrolysis
-
Reflux the crude N-(3,5-dimethylbenzyl)formamide with an excess of aqueous hydrochloric acid for several hours.
-
Cool the solution and make it basic with aqueous sodium hydroxide.
-
Extract the liberated this compound with a suitable organic solvent (e.g., ether or dichloromethane).
-
Dry the organic extracts, remove the solvent, and purify the amine by distillation.
Caption: Two-stage process of the Leuckart-Wallach reaction.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. erowid.org [erowid.org]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of 3,5-Dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess 3,5-Dimethylbenzylamine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound?
A1: Excess this compound can be removed using several standard laboratory techniques. The choice of method depends on the properties of your desired compound and the scale of your reaction. The most common methods include:
-
Acid-Base Extraction: This is often the first method to consider for separating a basic amine like this compound from neutral or acidic compounds.
-
Flash Column Chromatography: This technique is effective for separating compounds with different polarities.
-
Vacuum Distillation: This method is suitable if your desired compound is not volatile and has a significantly different boiling point from this compound.
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective way to remove impurities, including residual this compound.
Q2: What are the physical properties of this compound that are relevant for its removal?
A2: While specific experimental data for this compound is limited, we can refer to the properties of the closely related N,N-Dimethylbenzylamine and make reasonable estimations. These properties are crucial for selecting and optimizing a purification method.
| Property | Value (for N,N-Dimethylbenzylamine as a reference) | Relevance for Purification |
| Boiling Point | 180-184 °C at 760 mmHg[1][2][3] | Important for separation by distillation. The boiling point of this compound is expected to be slightly higher than that of benzylamine (185°C) due to the two additional methyl groups. |
| Melting Point | -75 °C[1][2][3] | Indicates that it is a liquid at room temperature. |
| Solubility | Soluble in water, ethanol, and ether.[1][2] | Its solubility in water and organic solvents is key for designing effective extraction protocols. |
| pKa | The pKa of the conjugate acid of a benzylamine is around 9-10. | This basicity allows for its conversion to a water-soluble salt by treatment with acid, which is the principle of acid-base extraction. |
Q3: How do I choose the best purification method for my specific reaction mixture?
A3: The choice of purification method depends on the properties of your desired product and the nature of the impurities. The following decision-making workflow can help you select the most appropriate technique.
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Guides
Acid-Base Extraction
Issue: The separation between the organic and aqueous layers is poor (emulsion formation).
-
Potential Cause: High concentration of reactants or salts. The densities of the two phases may be too similar.
-
Recommended Solution:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, which can help to break up emulsions.
-
If the emulsion persists, try to filter the mixture through a pad of Celite or glass wool.
-
Allow the mixture to stand undisturbed for a longer period.
-
Issue: My product seems to be lost after the extraction.
-
Potential Cause: Your product may have some solubility in the aqueous layer, or it may not be stable to the acidic conditions.
-
Recommended Solution:
-
Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
If your product is acid-sensitive, consider using a milder acidic solution (e.g., 1 M citric acid instead of 1 M HCl).
-
Ensure the pH of the aqueous layer is sufficiently low to protonate the amine completely, but not so low that it affects your product.
-
Flash Column Chromatography
Issue: The this compound is smearing or tailing on the column.
-
Potential Cause: Amines can interact strongly with the acidic silica gel, leading to poor peak shape.
-
Recommended Solution:
-
Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia (in methanol), to your eluent. This will compete with your amine for the active sites on the silica gel and improve the peak shape.
-
Alternatively, use a different stationary phase, such as alumina or amine-functionalized silica, which are more suitable for the purification of basic compounds.
-
Issue: I cannot achieve good separation between my product and the amine.
-
Potential Cause: The polarity of your product and this compound may be too similar in the chosen solvent system.
-
Recommended Solution:
-
Try a different solvent system. A common starting point is a gradient of ethyl acetate in hexanes. For more polar compounds, a gradient of methanol in dichloromethane can be effective.
-
Consider using a different stationary phase, such as reversed-phase silica (C18), with a mobile phase of acetonitrile and water (with a buffer).
-
Vacuum Distillation
Issue: The distillation is very slow or not occurring at the expected temperature.
-
Potential Cause: The vacuum may not be strong enough, or there may be a leak in the system. The heating temperature may be too low.
-
Recommended Solution:
-
Check all joints and connections for leaks. Ensure that all glassware is properly sealed.
-
Use a high-vacuum pump and a cold trap to achieve and maintain a low pressure.
-
Gradually increase the temperature of the heating mantle. The boiling point of this compound will be significantly lower under vacuum. Use a pressure-temperature nomograph to estimate the boiling point at your system's pressure.
-
Issue: My product is decomposing during distillation.
-
Potential Cause: The temperature of the distillation pot is too high, even under vacuum.
-
Recommended Solution:
-
Improve the vacuum to further lower the boiling point of the amine.
-
If your product is highly temperature-sensitive, consider a different purification method such as chromatography.
-
Recrystallization
Issue: My product is "oiling out" instead of forming crystals.
-
Potential Cause: The boiling point of the solvent is higher than the melting point of your product-impurity mixture. The concentration of the solute is too high.
-
Recommended Solution:
-
Re-heat the solution to dissolve the oil, and then add more of the primary solvent to dilute the solution. Allow it to cool more slowly.
-
Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Issue: No crystals are forming upon cooling.
-
Potential Cause: The solution is not saturated, or it is supersaturated.
-
Recommended Solution:
-
If the solution is not saturated, evaporate some of the solvent to increase the concentration and then try cooling again.
-
To induce crystallization from a supersaturated solution, you can scratch the inside of the flask with a glass rod or add a seed crystal of your pure product.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol describes the removal of this compound from a reaction mixture containing a neutral organic product.
Caption: Step-by-step workflow for acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in which your product is soluble.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The top layer will typically be the organic phase (unless a halogenated solvent is used), and the bottom layer will be the aqueous phase containing the protonated, water-soluble 3,5-dimethylbenzylammonium salt.
-
Collection: Drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid at least two more times to ensure complete removal of the amine.
-
Work-up of the Organic Layer: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your purified product.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purifying a compound from this compound using flash chromatography.
Methodology:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will show good separation between your product and the amine, with the Rf of your product being around 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate. To improve the peak shape of the amine, add 0.5% triethylamine to the solvent system.
-
Column Packing: Pack a chromatography column with silica gel in your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dry silica gel with your adsorbed sample to the top of the packed column.
-
Elution: Elute the column with your chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
Protocol 3: Vacuum Distillation
This protocol is for the removal of this compound from a non-volatile product.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed.
-
Sample Placement: Place the crude reaction mixture in the distillation flask with a stir bar.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.
-
Distillation: The this compound will begin to distill at a reduced temperature. Collect the distillate in the receiving flask. The distillation temperature will depend on the pressure in the system.
-
Completion: Once all the this compound has been distilled, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. The purified, non-volatile product will remain in the distillation flask.
Protocol 4: Recrystallization
This protocol is for the purification of a solid product contaminated with this compound.
Methodology:
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The this compound should ideally remain in solution upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.
References
- 1. Dimethylbenzylamine, 98%+ | 103-83-3 | BDMA, N,N-Dimethylbenzenemethanamine, N,N-Dimethylbenzylamine, N-Benzyldimethylamine, Dimethylbenzylamine, Benzyl-N,N-dimethylamine, N-(Phenylmethyl)dimethylamine, BDMA, Sumine 2015, Benzenemethanamine, Dabco B-16, Araldite accelerator 062, N,N-Dimethyl(phenyl)methanamine [ottokemi.com]
- 2. This compound | 78710-55-1 [chemicalbook.com]
- 3. N,N-二甲基苄胺 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]
Technical Support Center: Purification of Products Synthesized with 3,5-Dimethylbenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products synthesized using 3,5-Dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying products from reactions involving this compound?
A1: The main challenges typically stem from the basic nature and physical properties of this compound and its derivatives. These include:
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Removing unreacted this compound: Its basicity can make it adhere to silica gel during chromatography, and its boiling point may be close to that of the desired product, complicating distillation.
-
Separating structurally similar byproducts: Side reactions can lead to impurities that have similar polarities to the target compound, making chromatographic separation difficult.
-
Inducing crystallization: The presence of the dimethylbenzyl group can sometimes lead to products that are oils or amorphous solids, which are challenging to crystallize.
Q2: How can I effectively remove unreacted this compound from my crude product mixture?
A2: An acidic wash is the most common and effective method. By washing the organic layer containing your product with a dilute aqueous acid (e.g., 1M HCl or saturated aqueous NH₄Cl), the basic this compound will be protonated and move into the aqueous layer.[1] Be cautious if your product is acid-sensitive.
Q3: My product is acid-sensitive. What is an alternative method to an acidic wash for removing this compound?
A3: If your product is sensitive to strong acids, you can use a milder acidic wash with saturated aqueous ammonium chloride (pH ~4.5-5.5).[1] Alternatively, careful column chromatography with a non-polar eluent system can be employed, although the basicity of the amine may cause streaking on silica gel. Another approach is vacuum distillation if there is a sufficient difference in boiling points between your product and the starting amine.[2]
Q4: I am struggling with the crystallization of my final product. What can I do?
A4: Difficulty in crystallization can be due to residual impurities or the intrinsic properties of the molecule. Ensure that all starting materials, especially this compound, have been removed. A systematic solvent screening is recommended to find the ideal solvent or solvent system for recrystallization. Techniques like slow evaporation, vapor diffusion, or using a seed crystal can also be effective.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product streaks during column chromatography | Residual this compound or other basic impurities are interacting with the acidic silica gel. | - Perform an acidic wash before chromatography.- Add a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent system to suppress the interaction with silica gel.- Consider using a different stationary phase, such as alumina. |
| Product co-elutes with an impurity | The product and impurity have very similar polarities. | - Optimize the eluent system. Try a different solvent mixture with varying polarities.- Use a longer column for better separation.- Consider an alternative purification method like recrystallization or preparative HPLC. |
| Product is an oil and will not crystallize | - The product may be inherently an oil at room temperature.- Residual solvent or impurities are preventing crystallization. | - Ensure the product is pure by NMR or LC-MS.- Attempt co-evaporation with a solvent like toluene to remove trace impurities.- Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise (anti-solvent crystallization).- Scratch the inside of the flask with a glass rod to induce nucleation.[3] |
| Low yield after aqueous workup | The product has some solubility in the aqueous layer, especially if it is polar or can be protonated. | - Back-extract the aqueous layers with your organic solvent to recover any dissolved product.- Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous phase.[1] |
Quantitative Data Summary
Table 1: Comparison of Aqueous Wash Solutions for Removal of this compound
| Wash Solution | pH | Advantages | Disadvantages | Best For |
| 1M HCl | <1 | Highly effective at protonating and removing amines. | Can cause degradation of acid-sensitive functional groups. | Robust, non-acid sensitive products. |
| Saturated aq. NH₄Cl | ~4.5-5.5 | Milder acid, less likely to cause degradation. | May be less effective for complete removal in one wash. | Products with acid-sensitive groups. |
| 10% aq. CuSO₄ | ~4 | Forms a copper complex with the amine, aiding removal.[1] | Can be difficult to remove all copper salts from the product. | Neutral products where acidic conditions must be avoided. |
Table 2: General Solvent Screening for Recrystallization of this compound Derivatives
| Solvent | Polarity | Typical Solubility Profile | Notes |
| Hexane/Heptane | Non-polar | Good as an anti-solvent. | Often used in combination with a more polar solvent. |
| Toluene | Moderately Non-polar | May be a good single solvent for less polar derivatives. | |
| Ethyl Acetate | Moderately Polar | A good starting point for many organic compounds. | |
| Acetone | Polar Aprotic | Can be a good solvent, but its low boiling point can lead to rapid crystallization. | |
| Isopropanol/Ethanol | Polar Protic | Often good for compounds with hydrogen bonding capabilities. |
Experimental Protocols
Protocol 1: General Acidic Wash Procedure
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (or saturated aqueous NH₄Cl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the acidic solution.
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine to remove residual water.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: General Column Chromatography Procedure
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually adding ethyl acetate).
-
Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
Visualizations
Caption: General purification workflow for products synthesized with this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
Byproduct formation in the aminolysis of prerotaxanes with 3,5-Dimethylbenzylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the byproduct formation in the aminolysis of prerotaxanes with 3,5-dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct expected during the aminolysis of prerotaxanes with this compound?
A1: The main byproduct is the unthreaded axle, often referred to as the "dumbbell" compound. This results from the aminolysis reaction occurring after the macrocyclic ring has dissociated from the prerotaxane thread. In highly optimized reactions, the formation of this byproduct can be minimal.[1][2]
Q2: How does solvent choice affect the formation of the rotaxane versus the dumbbell byproduct?
A2: Solvent polarity plays a critical role in determining the selectivity of the reaction. Non-polar solvents, such as benzene or toluene, significantly favor the formation of the desired rotaxane, with selectivities approaching 100%.[1] In contrast, polar solvents like DMF or acetonitrile can disrupt the non-covalent interactions that hold the prerotaxane assembly together, leading to a higher yield of the dumbbell byproduct.[1]
Q3: What is the general mechanism for the formation of the rotaxane in this reaction?
A3: The synthesis is a kinetically controlled process. The this compound attacks the ester linkage of the prerotaxane from the side opposite to the macrocycle. This "backside attack" traps the macrocycle, leading to the formation of the mechanically interlocked rotaxane.[1][2]
Q4: Are other side reactions with this compound common under these conditions?
A4: Under the typical reaction conditions for prerotaxane aminolysis (e.g., room temperature in a non-polar solvent), significant side reactions involving this compound, other than the formation of the dumbbell, are not commonly reported. The primary challenge is controlling the selectivity between the interlocked (rotaxane) and non-interlocked (dumbbell) products.
Q5: How can I remove unreacted this compound after the reaction?
A5: Excess this compound can be removed by purification techniques such as column chromatography on silica gel.[2] Another reported method involves filtration through an acid-chloride functionalized resin to specifically bind the excess amine before product concentration and purification.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Rotaxane
| Possible Cause | Suggested Solution |
| Incorrect Solvent Polarity | The use of a polar solvent may be disrupting the prerotaxane complex. Switch to a non-polar, dry solvent such as benzene or toluene to favor the formation of the pseudorotaxane intermediate.[1] |
| Presence of Water or Protic Impurities | Moisture can interfere with the reaction and the stability of the prerotaxane. Ensure all glassware is oven-dried and that anhydrous solvents are used. |
| Incomplete Reaction | The aminolysis reaction can be slow, sometimes requiring several days at room temperature.[2] Monitor the reaction progress using an appropriate technique (e.g., 1H NMR or TLC) before workup. |
| Degradation of Starting Material | Ensure the prerotaxane starting material is pure and has not degraded during storage. Verify its integrity by analytical methods before starting the reaction. |
Issue 2: High Proportion of Dumbbell Byproduct
| Possible Cause | Suggested Solution |
| Solvent is Too Polar | This is the most likely cause. As detailed in the data below, polar solvents significantly decrease rotaxane selectivity. Use a non-polar solvent like benzene for optimal results.[1] |
| Elevated Reaction Temperature | Higher temperatures might provide enough energy for the macrocycle to slip off the thread before aminolysis occurs. The reaction is typically performed at room temperature to maintain the stability of the prerotaxane complex. |
| Suboptimal Prerotaxane Structure | If the stopper unit or the macrocycle size is not well-suited for stable prerotaxane formation, a higher proportion of the dumbbell is likely. This is an issue related to the design of the starting materials. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Rotaxane and Dumbbell | The rotaxane and dumbbell may have very similar polarities, making separation by column chromatography challenging. Optimize the solvent system for chromatography, using a gradient elution if necessary. TLC should be used to find an eluent that provides the best possible separation. |
| Excess Amine Co-eluting with Product | If a large excess of this compound was used, it might interfere with purification. Consider a pre-purification step, such as an acidic wash or filtration through a specialized resin, to remove the bulk of the unreacted amine. |
| Product Streaking on Silica Gel | The amide groups in the product can sometimes cause streaking on silica gel. Try adding a small amount of a modifying solvent (e.g., a few drops of triethylamine or methanol) to the eluent to improve peak shape. |
Data Presentation
Table 1: Effect of Solvent on Rotaxane vs. Dumbbell Formation
This table summarizes the selectivity of the aminolysis of a specific prerotaxane (3b) with this compound in various deuterated solvents, as monitored by 1H NMR.
| Solvent | Rotaxane Selectivity (%) | Dumbbell Selectivity (%) | Isolated Yield of Rotaxane (%) |
| Benzene-d6 | ~100 | < 1 | 82 |
| Chloroform-d | 85 | 15 | - |
| Acetonitrile-d3 | 60 | 40 | - |
| DMF-d7 | 60 | 40 | - |
| Data adapted from a study on a highly selective rotaxane synthesis. The selectivity was determined by NMR analysis of the reaction mixture.[1] |
Experimental Protocols
Representative Protocol for Aminolysis of Prerotaxane 3b
This protocol is a representative example for the synthesis of rotaxane 5b via aminolysis.[2]
-
Preparation of Solutions:
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Dissolve the prerotaxane (e.g., 52.9 mg, 78.7 µmol) in 5 mL of dry benzene in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
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In a separate dry flask, dissolve this compound (e.g., 13.1 mg, 97.0 µmol) in 2 mL of dry benzene.
-
-
Reaction:
-
Add the amine solution to the prerotaxane solution.
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Stir the reaction mixture at room temperature for 3 days.
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Monitor the reaction progress by 1H NMR or TLC. The reaction is considered complete when the starting prerotaxane is no longer detected.
-
-
Workup and Purification:
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Remove the solvent under reduced pressure.
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Purify the resulting residue by column chromatography on silica gel. A suitable eluent, such as ethyl acetate, should be used to separate the desired rotaxane from the dumbbell byproduct and other impurities.
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The pure rotaxane (e.g., 5b) is typically isolated as a solid. For this specific example, an 82% yield was reported.[2]
-
Visualizations
Experimental and Purification Workflow
Caption: General workflow for the aminolysis reaction and subsequent purification.
Reaction Pathway: Rotaxane vs. Dumbbell Formation```dot
Caption: A decision tree for troubleshooting experiments with low rotaxane yield.
References
Technical Support Center: Kinetic Control of Reactions with 3,5-Dimethylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzylamine. The content is designed to address specific issues that may arise during experiments, with a focus on improving kinetic control.
Disclaimer: this compound is a less-documented isomer compared to its counterpart, N,N-Dimethylbenzylamine. Consequently, some of the troubleshooting advice and protocols provided are based on established principles of organic chemistry, steric hindrance, and learnings from structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that influence its reactivity?
A1: this compound's reactivity is primarily governed by two features:
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Basicity: The lone pair of electrons on the nitrogen atom of the primary amine group makes it a Brønsted-Lowry base, capable of accepting a proton. This allows it to act as a base catalyst in various reactions.
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Nucleophilicity: The same lone pair of electrons allows it to act as a nucleophile, attacking electrophilic centers.
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Steric Hindrance: The two methyl groups at the 3 and 5 positions of the benzyl ring create significant steric bulk around the aminomethyl group. This can hinder the approach of reactants to the nitrogen and the adjacent benzylic position, influencing reaction rates and selectivity.
Q2: How does the steric hindrance of this compound affect reaction kinetics?
A2: The steric hindrance from the dimethyl-substituted ring can significantly slow down reactions compared to less hindered amines like benzylamine. It can prevent or slow the approach of electrophiles or other reactants to the amine's nitrogen atom. This can be a challenge but can also be exploited to achieve kinetic control, for example, by favoring reactions at less hindered sites in a multifunctional molecule.
Q3: My reaction with this compound is sluggish or incomplete. What are the first troubleshooting steps?
A3: For slow or incomplete reactions, consider the following adjustments:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.
-
Prolong Reaction Time: Some reactions may simply require more time to reach completion due to the steric hindrance.
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Use a More Reactive Counter-reagent: If this compound is reacting with an electrophile, switching to a more reactive electrophile can increase the reaction rate.
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Solvent Choice: Ensure you are using an appropriate anhydrous, aprotic solvent such as DMF or DMSO, which can help to solvate the transition state and may favor the desired reaction pathway.
Q4: What are common side reactions observed when using this compound?
A4: While specific side reactions are substrate-dependent, general side reactions for hindered amines can include:
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Elimination Reactions: If used as a base with a suitable substrate, it can promote elimination reactions.
-
Self-Condensation: Under certain conditions, benzylamines can undergo self-condensation reactions.
-
Oxidation: The amine group can be susceptible to oxidation, especially in the presence of air or oxidizing agents.
Troubleshooting Guides
Issue 1: Low Yield in an Amide Coupling Reaction
If you are experiencing low yields when using this compound in an amide coupling reaction (e.g., with a carboxylic acid activated by a coupling agent), the following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | Increase reaction time and/or temperature. Consider using a more powerful activating agent like HATU or HBTU, which are known to be effective for sterically hindered couplings.[1] |
| Ineffective Coupling Agent | Switch to a phosphonium-based reagent like PyBOP to avoid potential side reactions like guanidinylation that can occur with HBTU/HATU. |
| Suboptimal pH | For EDC/NHS chemistry, ensure the carboxylic acid activation is performed at a pH of 4.5-6.0, followed by the amine addition at a pH of 7.0-8.0.[1] |
| Presence of Water | Use anhydrous solvents and reagents to prevent quenching of the activated species. |
Issue 2: Poor Selectivity in a Catalytic Reaction
When using this compound as a catalyst, poor selectivity can be an issue. The following table provides guidance on how to address this.
| Potential Cause | Troubleshooting Steps |
| Thermodynamic Product Formation | To favor the kinetically controlled product, lower the reaction temperature. This will favor the faster-forming product over the more stable thermodynamic product. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Too much or too little catalyst can affect selectivity. |
| Solvent Effects | The polarity of the solvent can influence the transition state energies of different pathways. Screen a range of solvents with varying polarities. |
| Reaction Concentration | The concentration of reactants can influence reaction order and selectivity. Experiment with more dilute or more concentrated conditions. |
Experimental Protocols
General Protocol for a Kinetically Controlled Aldol Reaction using this compound as a Base Catalyst
This protocol describes a general method for performing an aldol reaction where this compound is used as a base catalyst. The aim is to favor the kinetic aldol adduct.
Materials:
-
Aldehyde (1.0 eq)
-
Ketone (1.2 eq)
-
This compound (0.1 - 0.2 eq)
-
Anhydrous solvent (e.g., THF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.
-
Dissolve the ketone in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. This is crucial for kinetic control.
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Slowly add the this compound to the cooled ketone solution.
-
Stir the mixture for 30-60 minutes to allow for enolate formation.
-
Slowly add the aldehyde to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized workflow for carrying out a reaction under kinetic control using this compound.
References
Impact of 3,5-Dimethylbenzylamine purity on reaction outcomes
Welcome to the Technical Support Center for 3,5-Dimethylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and how can they affect my reaction?
A1: Common impurities in this compound can arise from its synthesis route. The most likely synthesis involves the reduction of 3,5-dimethylbenzonitrile. Potential impurities include:
-
Unreacted 3,5-dimethylbenzonitrile: This nitrile impurity is generally less reactive than the amine and can lead to lower overall reaction yields by effectively reducing the concentration of the desired reactant.
-
Secondary and Tertiary Amines (e.g., bis(3,5-dimethylbenzyl)amine): These can form through over-alkylation during reductive amination processes.[1] Being more sterically hindered but still nucleophilic, they can compete with the primary amine in reactions, leading to undesired, bulkier byproducts and complicating purification.
-
Residual Reducing Agents or their Byproducts: Depending on the reduction method (e.g., LiAlH₄ or catalytic hydrogenation), residual metal catalysts or aluminum salts can interfere with subsequent reactions, particularly those sensitive to metals or Lewis acids.[1][2]
-
Solvent Residues: Residual solvents from purification, such as ethers or alcohols, can compete with the amine in certain reactions if they are nucleophilic.
Q2: My reaction with this compound is giving a low yield. What are the potential causes related to the amine's purity?
A2: Low yields can often be traced back to the purity of the starting materials. Impurities in this compound can decrease the percentage yield by interfering with the reaction or by contaminating the final product.[3] For instance, if an impurity reacts with one of the other reactants, it reduces the amount of that reactant available for the intended reaction, resulting in a lower yield of the desired product.[3] Non-reactive impurities, on the other hand, effectively lower the concentration of your amine, leading to incomplete conversion of other reagents.
Q3: I am observing unexpected side products in my reaction. Could impurities in this compound be the cause?
A3: Yes, impurities are a common source of unexpected side products. For example:
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A secondary amine impurity can react with your electrophile to form a tertiary amine adduct, which may be difficult to separate from your desired product.
-
If the impurity is more nucleophilic than this compound, it might preferentially react, leading to a significant amount of a side product.
Q4: How can I assess the purity of my this compound?
A4: Several analytical methods can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is suitable for routine quality control and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities and byproducts. For absolute purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique. Elemental Analysis (CHNS) can confirm the elemental composition.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered in reactions involving this compound, with a focus on purity-related problems.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Low Purity of this compound | 1. Verify the purity of the amine using an appropriate analytical technique (e.g., GC-MS, HPLC, or NMR). 2. Purify the amine by distillation or column chromatography if significant impurities are detected. |
| Presence of Non-Reactive Impurities | 1. Accurately determine the concentration of the active amine. 2. Adjust the stoichiometry of other reactants accordingly. |
| Catalyst Poisoning by Impurities | 1. Identify potential catalyst poisons (e.g., sulfur-containing compounds, residual reducing agents). 2. Use a higher purity grade of this compound. 3. Consider using a more robust catalyst or increasing the catalyst loading. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Recommended Solution(s) |
| Presence of Secondary/Tertiary Amine Impurities | 1. Analyze the impurity profile of the starting amine. 2. Purify the this compound to remove over-alkylated byproducts. 3. Optimize reaction conditions (e.g., lower temperature, slower addition of reagents) to favor the reaction of the primary amine. |
| Reaction with Solvent Impurities | 1. Use high-purity, anhydrous solvents. 2. Ensure the this compound is free of residual solvents from its synthesis. |
Impact of this compound Purity on a Representative Amide Coupling Reaction
The following table summarizes the potential impact of common impurities on the yield of a hypothetical amide coupling reaction between this compound and a carboxylic acid.
| Purity of this compound | Predominant Impurity (1.5%) | Observed Outcome | Hypothetical Yield (%) |
| >99.5% | None | Clean reaction, easy purification | 95 |
| 98.5% | 3,5-Dimethylbenzonitrile | Lower conversion of carboxylic acid | 85 |
| 98.5% | bis(3,5-dimethylbenzyl)amine | Formation of a significant byproduct | 75 (of desired product) |
| 98.5% | Residual LiAlH₄ salts | Complex reaction mixture, potential for side reactions | 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3,5-Dimethylbenzonitrile
This protocol describes a common method for synthesizing primary amines from nitriles.
Materials:
-
3,5-Dimethylbenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
-
Anhydrous diethyl ether or ethanol
-
Dilute sulfuric acid or hydrochloric acid
-
Sodium hydroxide solution
Procedure (using LiAlH₄):
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of 3,5-dimethylbenzonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
The resulting solids are filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Amide Coupling of this compound with a Carboxylic Acid
This protocol provides a general procedure for forming an amide bond, a common reaction involving primary amines.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Visual Guides
Caption: Experimental workflows for synthesis and a typical reaction.
Caption: Troubleshooting workflow for purity-related reaction issues.
References
Stabilizing intermediates in 3,5-Dimethylbenzylamine reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3,5-dimethylbenzylamine. It addresses common challenges related to reaction intermediates, offering troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common unstable intermediates in reactions involving this compound?
A1: In many reactions, such as reductive amination, this compound reacts with a carbonyl compound (aldehyde or ketone) to form a carbinolamine intermediate, which then dehydrates to form an imine or a cationic iminium ion.[1] These iminium ions are often the key reactive intermediates but can be prone to hydrolysis or side reactions if not properly managed.[2][3]
Q2: How does the structure of this compound influence intermediate stability?
A2: The two methyl groups on the aromatic ring are electron-donating, which can help stabilize a positive charge on the benzylic carbon or within the aromatic system through resonance. This electronic effect can influence the formation rate and stability of cationic intermediates like iminium ions compared to unsubstituted benzylamine.
Q3: What general strategies can be used to stabilize iminium ion intermediates?
A3: Stabilizing iminium ions is crucial for successful product formation. Key strategies include:
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pH Control: Maintaining a mildly acidic medium (typically pH 4-5) facilitates the dehydration of the carbinolamine to the iminium ion without promoting acid-catalyzed side reactions.[4]
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Water Removal: Since water is a byproduct of imine formation, its removal can shift the equilibrium toward the desired intermediate. This can be achieved using dehydrating agents like molecular sieves or through azeotropic distillation.[4]
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Solvent Choice: The polarity of the solvent can affect the stability of charged intermediates. More polar solvents may better solvate and stabilize the iminium ion.[2]
-
Counter-ion Effects: The presence of non-nucleophilic counter-ions from an acid catalyst can form a stabilizing ion pair with the iminium cation.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, particularly in the context of reductive amination.
Issue 1: Low or No Product Yield
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Question: My reductive amination reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
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Answer: Low yields often stem from incomplete imine/iminium ion formation or premature reduction of the starting aldehyde.[4][5]
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Verify Imine Formation: Before adding the reducing agent, confirm the formation of the imine intermediate. This can be monitored by TLC, NMR, or LC-MS.[4][5] If imine formation is slow, consider adding a catalytic amount of a mild acid like acetic acid to promote the reaction.[4][6]
-
Choose the Right Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it forms an imine.[4][7][8] Using a milder, selective agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often more effective as they preferentially reduce the iminium ion.[4][7][8]
-
Optimize Reaction Conditions: Ensure the reaction is running at the optimal temperature. If steric hindrance is a factor, gentle heating may be required.[4] Also, ensure all reagents are of high quality and solvents are anhydrous if the reaction is moisture-sensitive.[9]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of the corresponding alcohol from my starting aldehyde. How can I prevent this?
-
Answer: The formation of an alcohol byproduct indicates that your reducing agent is reacting with the starting aldehyde.
-
Use a Stepwise Procedure: First, allow the imine to form completely by mixing the this compound and the aldehyde (with a catalytic amount of acid) for a period (e.g., 30-60 minutes).[4] Monitor for completion via TLC. Only then, add the reducing agent.[8]
-
Switch to a Milder Reducing Agent: As mentioned, agents like STAB or NaBH₃CN are less likely to reduce the aldehyde compared to NaBH₄, especially under mildly acidic conditions.[4][7]
-
-
Question: My reaction is producing a dialkylated amine as a major byproduct. How can I minimize this?
-
Answer: Over-alkylation can occur if the newly formed secondary amine product reacts again with the aldehyde.[4]
Data Presentation
The stability of the crucial imine intermediate is highly dependent on the reaction environment. The following table provides hypothetical data on how solvent choice can influence the observed half-life of an imine formed from this compound and a model aldehyde.
| Solvent | Dielectric Constant (ε) at 20°C | Observed Intermediate Half-Life (t½, min) | Product Yield (%) |
| Dichloromethane (DCM) | 9.1 | 45 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 30 | 72 |
| Methanol (MeOH) | 33.0 | >120 | 92 |
| Toluene | 2.4 | 15 | 45 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Reductive Amination of 3,5-Dimethylbenzaldehyde with a Primary Amine using STAB
This protocol outlines a standard procedure for the reductive amination, a common reaction involving intermediates that require stabilization.
Materials:
-
3,5-Dimethylbenzaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, stir bar, and standard glassware
Procedure:
-
To a solution of 3,5-dimethylbenzaldehyde (1.0 equiv) in anhydrous DCM (0.2 M), add the primary amine (1.1 equiv).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate. Monitor the reaction progress by TLC.[4]
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.2 equiv) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 6-24 hours, or until the starting materials are consumed as indicated by TLC.[10]
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate key pathways and logical workflows relevant to the reactions of this compound.
Caption: Hypothetical reaction pathway for reductive amination.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Preventing Di-substituted Byproducts
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of di-substituted byproducts in your chemical reactions, ensuring higher yields of your desired mono-substituted products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the formation of di-substituted byproducts?
A1: The formation of di-substituted byproducts is often a result of several factors:
-
High Reactivity of the Mono-substituted Product: In many cases, the initial mono-substituted product is more reactive than the starting material, leading to a second substitution reaction.
-
Stoichiometry: Using an excess of the substituting reagent can drive the reaction towards di-substitution.
-
Reaction Conditions: Higher temperatures and longer reaction times can provide the necessary energy and opportunity for a second substitution to occur.
-
Activating Substituents: If the first substituent is an activating group, it can make the aromatic ring more susceptible to further electrophilic attack.[1]
Q2: How can I control the stoichiometry to favor mono-substitution?
A2: Precise control of stoichiometry is crucial. Here are some key strategies:
-
Use of a Limiting Reagent: The reactant that you want to substitute only once should be the limiting reagent.
-
Slow Addition: Adding the substituting reagent slowly and in a controlled manner can help to maintain a low concentration of it in the reaction mixture, thus favoring the mono-substituted product.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC, GC, or NMR to stop the reaction once the desired mono-substituted product is formed in optimal yield.
Q3: What is the role of protecting groups in preventing di-substitution?
A3: Protecting groups are chemical moieties that are temporarily attached to a functional group to block its reactivity.[2][3] This strategy is highly effective in preventing di-substitution, especially when dealing with molecules that have multiple reactive sites. The protecting group can be removed later in the synthetic sequence to reveal the original functional group.[2]
Q4: What are orthogonal protecting groups and when should I use them?
A4: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct and non-interfering conditions.[2] For example, one protecting group might be removed under acidic conditions, while another is removed under basic conditions. This strategy is particularly useful in multi-step syntheses where you need to selectively deprotect one functional group while others remain protected.
Q5: Can reaction temperature and time influence the formation of di-substituted byproducts?
A5: Absolutely. Higher reaction temperatures generally increase the rate of all reactions, including the second substitution. Similarly, longer reaction times allow more opportunity for the di-substituted product to form. Therefore, it is often beneficial to run reactions at the lowest temperature that allows for a reasonable reaction rate and to stop the reaction as soon as the desired product is formed. For instance, in the selective monoacetylation of some diols, a lower temperature was found to be optimal to maximize the yield of the mono-substituted product and minimize the formation of the di-acetate.[4]
Troubleshooting Guides
Issue 1: Unexpectedly high yield of di-substituted product in electrophilic aromatic substitution.
-
Possible Cause: The initial substituent is strongly activating, making the mono-substituted ring much more reactive than the starting material.
-
Troubleshooting Steps:
-
Stoichiometry Control: Reduce the equivalents of the electrophile. Consider using a slight excess of the aromatic substrate.
-
Slow Addition: Add the electrophile dropwise at a low temperature to maintain its low concentration throughout the reaction.
-
Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the second substitution.
-
Use a Milder Lewis Acid: In Friedel-Crafts reactions, a less active Lewis acid can sometimes help to control the reactivity.
-
Protecting Groups: If the activating group is amenable, consider temporarily converting it to a deactivating group. For example, an amino group can be protected as an amide.
-
Issue 2: Formation of a mixture of ortho, meta, and para di-substituted isomers.
-
Possible Cause: The directing effect of the initial substituent is not strong enough, or the reaction conditions are not selective.
-
Troubleshooting Steps:
-
Understand Directing Effects: Review the electronic properties of your substituent. Electron-donating groups are typically ortho, para-directing, while electron-withdrawing groups are meta-directing.
-
Steric Hindrance: To favor the para product over the ortho, you can use a bulkier substituting reagent or a catalyst that sterically hinders the ortho positions.
-
Temperature Control: In some cases, the ratio of ortho to para isomers can be influenced by temperature. Lower temperatures may favor the thermodynamically more stable para isomer.
-
Change the Order of Reactions: In a multi-step synthesis, consider the order in which you introduce the substituents to achieve the desired regiochemistry.
-
Issue 3: Di-alkylation of a primary amine instead of the desired mono-alkylation.
-
Possible Cause: The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to rapid di-alkylation.
-
Troubleshooting Steps:
-
Stoichiometry: Use a large excess of the primary amine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant primary amine.
-
Protecting Groups: Protect one of the N-H bonds of the primary amine with a suitable protecting group (e.g., Boc, Cbz). After mono-alkylation, the protecting group can be removed.
-
Reductive Amination: As an alternative to direct alkylation, consider reductive amination of an aldehyde or ketone with the primary amine. This method often provides better control for mono-alkylation.
-
Use of Amine Hydrohalide Salts: Performing the alkylation on the hydrobromide salt of the primary amine can help control the reaction, as the newly formed secondary amine will be protonated and less reactive.[5]
-
Data Presentation
Table 1: Comparison of Conditions for Selective Mono-acetylation of 1,5-Hexanediol [4]
| Catalyst | Temperature (°C) | Time (h) | Monoacetate Yield (%) | Diacetate Yield (%) | Ratio of Primary to Secondary Monoacetate |
| NaHSO₄·SiO₂ | 50 | 9 | 71 | 12 | 95:5 |
| NaHSO₄·SiO₂ | 65 | 8 | 59 | - | - |
| NaHSO₄·SiO₂ | 25 | - | - | - | (impractically long reaction times) |
| Al₂O₃ | 75-80 | - | - | - | (requires large amounts of catalyst) |
Table 2: Yields for the Synthesis of Secondary Aryl-Alkyl Amines via Self-Limiting Alkylation [6][7]
| Entry | Secondary Amine Product | Yield (%) |
| 5g | N-cinnamylaniline | 81 |
| 5h | N-(4-methoxybenzyl)aniline | 62 |
| 5j | N-methyl-4-nitroaniline | 96 |
| 5k | N-benzyl-4-bromoaniline | 98 |
| 5l | N-benzyl-4-methoxyaniline | 60 |
| 5m | N-allylaniline | 43 |
Experimental Protocols
Protocol 1: Selective Mono-acetylation of an Unsymmetrical Diol
This protocol describes the selective mono-acetylation of a primary alcohol in the presence of a secondary alcohol using a heterogeneous catalyst.[4]
Materials:
-
Unsymmetrical diol (e.g., 1,5-hexanediol)
-
Ethyl acetate
-
Hexane
-
Silica gel-supported sodium hydrogen sulfate (NaHSO₄·SiO₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Prepare the catalyst by mixing silica gel with an aqueous solution of NaHSO₄, followed by drying at 120 °C for 48 hours.
-
In a round-bottomed flask, dissolve 1 mmol of the diol in 15 mL of a 30% (v/v) solution of ethyl acetate in hexane.
-
Add 100 mg of the prepared NaHSO₄·SiO₂ catalyst to the solution.
-
Fit the flask with a condenser and a drying tube, and heat the mixture to 50 °C with stirring.
-
Monitor the reaction progress by TLC or GC. The optimal reaction time for 1,5-hexanediol is approximately 9 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 2: Selective Mono-N-alkylation of a Primary Amine using a Protecting Group Strategy
This protocol outlines a general procedure for the mono-alkylation of a primary amine using a Boc protecting group.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Suitable solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, DIPEA)
-
Alkylating agent (e.g., alkyl halide)
-
Strong base for deprotonation (e.g., NaH)
-
Acid for deprotection (e.g., Trifluoroacetic acid, HCl in dioxane)
Procedure:
-
Protection:
-
Dissolve the primary amine in the chosen solvent.
-
Add the base, followed by the slow addition of Boc₂O.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the N-Boc protected amine.
-
-
Alkylation:
-
Dissolve the N-Boc protected amine in an anhydrous aprotic solvent (e.g., THF, DMF).
-
Add a strong base (e.g., NaH) at 0 °C to deprotonate the N-H bond.
-
Slowly add the alkylating agent and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Once complete, quench the reaction carefully with water.
-
Extract the product and purify by column chromatography.
-
-
Deprotection:
-
Dissolve the N-alkylated, N-Boc protected amine in a suitable solvent (e.g., Dichloromethane).
-
Add the acid (e.g., TFA) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the excess acid and work up to isolate the desired mono-alkylated secondary amine.
-
Visualizations
Caption: Reaction pathway showing the formation of mono- and di-substituted products.
Caption: Troubleshooting flowchart for addressing high di-substitution.
References
- 1. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3,5-Dimethylbenzylamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability issues encountered during the synthesis of 3,5-dimethylbenzylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives on a larger scale?
A1: The most prevalent and scalable method for preparing this compound and its N-substituted derivatives is the reductive amination of 3,5-dimethylbenzaldehyde. This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine (or ammonia for the primary benzylamine), followed by reduction to the corresponding amine.[1]
Q2: What are the key challenges when scaling up the reductive amination of 3,5-dimethylbenzaldehyde?
A2: Scaling up this reaction can present several challenges:
-
Incomplete Imine Formation: The equilibrium between the reactants and the imine intermediate can be unfavorable. On a larger scale, ensuring the removal of the water by-product to drive the reaction forward becomes critical.
-
By-product Formation: Several side reactions can occur, including the reduction of the starting aldehyde to 3,5-dimethylbenzyl alcohol, the formation of secondary or tertiary amines from over-alkylation, and the generation of impurities from the reducing agent.
-
Steric Hindrance: The two methyl groups on the aromatic ring can create steric hindrance, potentially slowing down the reaction rate, especially when using bulky amines.[2]
-
Purification: Separating the desired product from unreacted starting materials, the corresponding alcohol by-product, and other impurities can be challenging at a larger scale, often requiring optimized work-up and purification procedures.
Q3: Which reducing agents are recommended for the large-scale synthesis of this compound derivatives?
A3: The choice of reducing agent is crucial for a successful and scalable reductive amination.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mildness and selectivity. It is particularly effective for a wide range of aldehydes and amines, including those with acid-sensitive functional groups, and generally produces high yields with fewer side products.[3]
-
Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at a slightly acidic pH. It is selective for the iminium ion over the carbonyl starting material, which minimizes the formation of the alcohol by-product. However, its toxicity and the potential to generate cyanide gas require careful handling, especially on a large scale.
-
Sodium borohydride (NaBH₄): A stronger and less expensive reducing agent. To avoid the reduction of the starting aldehyde, it is typically added after the imine has had sufficient time to form.[4]
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a cost-effective and clean method for large-scale production, as it avoids the use of stoichiometric metal hydride reagents.
Q4: How can I monitor the progress of the reaction and the purity of the final product?
A4: For reaction monitoring, thin-layer chromatography (TLC) is a convenient and rapid technique. To assess the purity of the final product, more quantitative methods are recommended, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Rationale |
| Inefficient Imine/Iminium Ion Formation | Ensure a mildly acidic pH (4-7) to facilitate imine formation without fully protonating the amine. Add a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine. | The formation of the imine intermediate is a crucial and often rate-limiting step in reductive amination. |
| Decomposition of Reducing Agent | Use fresh, high-quality reducing agents. For moisture-sensitive reagents like NaBH(OAc)₃, ensure anhydrous reaction conditions. | The efficacy of the reduction step depends on the activity of the reducing agent. |
| Steric Hindrance | Increase the reaction temperature to overcome the activation energy barrier. Prolong the reaction time. Consider using a less sterically hindered amine if the structure of the final product allows. | The methyl groups at the 3 and 5 positions of the benzaldehyde can sterically hinder the approach of the amine.[2] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of the aldehyde, amine, and reducing agent. A slight excess of the amine and reducing agent may improve the yield. | Proper stoichiometry is essential for driving the reaction to completion and minimizing side reactions. |
Issue 2: Formation of Significant By-products
| By-product | Potential Cause | Suggested Solution | Rationale |
| 3,5-Dimethylbenzyl alcohol | The reducing agent is too strong or is added before complete imine formation. | Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN. If using NaBH₄, allow sufficient time for imine formation before its addition. | Aldehydes can be directly reduced to alcohols by strong reducing agents. |
| Over-alkylation Products (e.g., dibenzylamine derivatives) | The newly formed primary or secondary amine reacts with the remaining aldehyde. | Use a slight excess of the starting amine to outcompete the product amine. For primary amines, a stepwise procedure of imine formation followed by reduction can be beneficial.[3] | The product amine can be more nucleophilic than the starting amine, leading to further reaction. |
| Unreacted 3,5-Dimethylbenzaldehyde | Incomplete reaction due to factors mentioned in the low yield troubleshooting guide. | Re-evaluate reaction conditions such as temperature, reaction time, and reagent stoichiometry. | Optimizing reaction parameters is key to achieving full conversion. |
Data Presentation
Table 1: Illustrative Yield and Purity Data for the Synthesis of an N-Substituted this compound Derivative
| Scale (mmol) | Reducing Agent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | NaBH(OAc)₃ | 12 | 88 | >95 |
| 10 | NaBH(OAc)₃ | 12 | 85 | >95 |
| 50 | NaBH(OAc)₃ | 16 | 82 | >94 |
| 10 | NaBH₄ | 12 | 75 | ~90 (with alcohol impurity) |
| 10 | Pd/C, H₂ | 24 | 92 | >97 |
Note: This data is illustrative and based on typical outcomes for reductive amination reactions. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of N-Substituted this compound via Reductive Amination with NaBH(OAc)₃
Materials:
-
3,5-Dimethylbenzaldehyde
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)[6]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[6]
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylbenzaldehyde (1.0 equivalent).
-
Dissolve the aldehyde in anhydrous DCM or DCE.
-
Add the amine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add NaBH(OAc)₃ (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: A logical relationship diagram for troubleshooting low product yield.
Caption: An illustrative example of a signaling pathway potentially modulated by a this compound derivative.
References
- 1. Cytotoxicity and modulation of cancer-related signaling by (Z)- and (E)-3,4,3',5'-tetramethoxystilbene isolated from Eugenia rigida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]
- 3. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Analysis: 3,5-Dimethylbenzylamine and Aniline
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 3,5-Dimethylbenzylamine and Aniline, supported by experimental and predicted data.
This guide provides a comprehensive spectroscopic comparison of this compound and aniline, two primary amines with distinct structural features that manifest in their interactions with electromagnetic radiation. While aniline serves as a fundamental aromatic amine, the substitution pattern of this compound significantly influences its spectral properties. This document outlines the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
It is important to note that while extensive experimental data is available for aniline, the spectroscopic data for this compound presented in this guide is largely based on computational predictions due to the limited availability of published experimental spectra.
Molecular Structures
A fundamental understanding of the molecular architecture is crucial for interpreting the spectroscopic data.
Figure 1: Molecular structures of Aniline and this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound (predicted) and aniline (experimental).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
Table 1: ¹H NMR Data (Predicted for this compound, Experimental for Aniline)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| This compound | ~6.9 | s | Ar-H (ortho to CH₂NH₂) |
| ~6.8 | s | Ar-H (para to CH₂NH₂) | |
| ~3.7 | s | CH₂ | |
| ~2.3 | s | CH₃ | |
| ~1.5 (broad) | s | NH₂ | |
| Aniline | ~7.18 | t | Ar-H (meta) |
| ~6.78 | t | Ar-H (para) | |
| ~6.68 | d | Ar-H (ortho) | |
| ~3.7 (broad) | s | NH₂ |
Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for Aniline)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound | ~140 | Ar-C (ipso, attached to CH₂NH₂) |
| ~138 | Ar-C (ipso, attached to CH₃) | |
| ~128 | Ar-C (para to CH₂NH₂) | |
| ~126 | Ar-C (ortho to CH₂NH₂) | |
| ~46 | CH₂ | |
| ~21 | CH₃ | |
| Aniline | ~146.7 | Ar-C (ipso, attached to NH₂) |
| ~129.3 | Ar-C (meta) | |
| ~118.6 | Ar-C (para) | |
| ~115.2 | Ar-C (ortho) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands (Predicted for this compound, Experimental for Aniline)
| Compound | Wavenumber (cm⁻¹) | Vibration |
| This compound | ~3400-3300 | N-H stretch (asymmetric and symmetric) |
| ~3030 | Aromatic C-H stretch | |
| ~2920, 2850 | Aliphatic C-H stretch | |
| ~1600 | N-H bend | |
| ~1470 | Aromatic C=C stretch | |
| ~850 | Aromatic C-H bend (out-of-plane) | |
| Aniline | 3442, 3360 | N-H stretch (asymmetric and symmetric) |
| ~3050 | Aromatic C-H stretch | |
| 1619 | N-H bend | |
| 1600, 1495 | Aromatic C=C stretch | |
| 1281 | C-N stretch | |
| 754, 690 | Aromatic C-H bend (out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule.
Table 4: UV-Vis Absorption Maxima (λmax) (Predicted for this compound, Experimental for Aniline)
| Compound | λmax (nm) | Solvent | Electronic Transition |
| This compound | ~215, ~270 | Ethanol | π → π |
| Aniline | 230, 280 | Ethanol | π → π |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation.
Table 5: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 135 | 134 (M-H)⁺, 120 (M-CH₃)⁺, 105 (M-CH₂NH₂)⁺, 91 |
| Aniline | 93 | 92 (M-H)⁺, 66, 65 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Workflow for Spectroscopic Analysis
Figure 2: General workflow for the spectroscopic analysis of the amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are generally required compared to ¹H NMR.
-
Data Processing: The raw data is processed using Fourier transformation, phase correction, and baseline correction. The signals are then integrated and their chemical shifts are referenced to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR): Place a small drop of the liquid amine or a small amount of the solid amine directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the amine in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 400 nm. A baseline spectrum of the pure solvent in a matched cuvette is recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: For GC-MS, a dilute solution of the amine is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer.
-
Ionization: Electron Impact (EI) is a common ionization technique for these types of molecules.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Structural and Electronic Effects on Spectra
The differences in the spectroscopic data between this compound and aniline arise from their distinct molecular structures.
Figure 3: Key structural differences influencing spectroscopic properties.
In aniline , the direct attachment of the amino group to the aromatic ring allows for the delocalization of the nitrogen lone pair into the π-system. This has several consequences:
-
NMR: Increased electron density at the ortho and para positions of the ring, leading to a significant upfield shift of these protons and carbons compared to benzene.
-
UV-Vis: The extended conjugation results in a bathochromic (red) shift of the π → π* transitions compared to benzene.
-
IR: The C-N bond has some double bond character, leading to a higher stretching frequency compared to aliphatic amines.
In This compound , the amino group is insulated from the aromatic ring by a methylene (-CH₂-) group.
-
NMR: The aromatic protons and carbons are primarily influenced by the two methyl groups and the benzyl substituent, leading to a different chemical shift pattern compared to aniline. The methylene protons appear as a distinct singlet.
-
UV-Vis: The electronic transitions are more characteristic of a substituted benzene ring without the direct influence of the amino group's lone pair, resulting in different absorption maxima.
-
IR: The N-H and C-N stretching frequencies are more typical of a primary aliphatic amine.
This guide provides a foundational spectroscopic comparison of this compound and aniline. For definitive structural elucidation of this compound, the acquisition of experimental data is highly recommended. The provided protocols offer a standardized approach for obtaining such data.
Comparative Docking Analysis of Benzylamine Derivatives as Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of docking studies performed on a series of substituted benzylamine derivatives targeting a homology model of human monoamine oxidase B (MAO-B), a key enzyme in the catabolism of neuroactive amines. The data presented herein is synthesized from a study by Akdemir et al., which explores novel benzylamine-sulfonamide derivatives as potent and selective MAO-B inhibitors.[1] While this guide focuses on substituted benzylamine derivatives, it is important to note that a specific comparative study on a series of exclusively 3,5-Dimethylbenzylamine derivatives was not prominently available in the reviewed literature. The principles and methodologies described are, however, directly applicable to the study of such compounds.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) and the corresponding docking scores for a selection of benzylamine-sulfonamide derivatives against human MAO-B. Lower IC50 values and more negative docking scores indicate higher potency and better binding affinity, respectively.
| Compound ID | Substitution Pattern | hMAO-B IC50 (µM) | Docking Score (kcal/mol) |
| 4i | 4-Chlorophenyl | 0.041 ± 0.001 | -8.21 |
| 4t | 3-Nitrophenyl | 0.065 ± 0.002 | -7.98 |
| BB-4h | 4-Fluorophenyl, 3-Nitrobenzyl | 2.95 ± 0.09 | -7.50 |
| Selegiline | (Reference Drug) | Not Reported | -7.10 |
Data sourced from Akdemir et al.[1]
Experimental Protocols
The methodologies employed in the cited study for molecular docking are detailed below to provide a reproducible framework for similar in silico investigations.
Homology Modeling
A homology model of human MAO-B was utilized for the docking studies. The three-dimensional coordinates of the enzyme were based on the crystal structure of human MAO-B, available from the Protein Data Bank (PDB ID: 2V5Z).[1] This structure was co-crystallized with the inhibitor safinamide, providing a well-defined active site for docking simulations.
Ligand Preparation
The 3D structures of the benzylamine-sulfonamide derivatives were constructed using the Schrödinger Maestro interface. The ligands were then prepared using the LigPrep tool, which assigns appropriate protonation states at a physiological pH of 7.4 ± 1.0 and correctly defines the atom types for the subsequent docking calculations.[1]
Molecular Docking Simulation
The molecular docking simulations were performed to predict the binding modes of the synthesized compounds within the active site of the hMAO-B enzyme.[1]
-
Protein Preparation : The crystal structure of hMAO-B (PDB ID: 2V5Z) was retrieved from the Protein Data Bank. The protein structure was prepared using the Protein Preparation Wizard protocol within the Schrödinger Suite. This process involves adding hydrogen atoms, assigning bond orders, and performing a restrained energy minimization to optimize the structure.[1]
-
Grid Generation : A receptor grid was generated around the active site of the enzyme, defined by the location of the co-crystallized ligand in the original PDB file. This grid defines the space where the docking algorithm will search for favorable binding poses.
-
Docking Algorithm : The docking calculations were carried out to place the prepared ligands into the defined active site of the receptor. The binding energy for each compound was calculated, which is represented by the docking score. This score estimates the binding affinity between the ligand and the protein.[2]
-
Pose Analysis : The resulting docking poses were visually inspected to analyze the key interactions between the ligands and the amino acid residues in the active site of MAO-B. This analysis helps in understanding the structure-activity relationship of the compounds.
Visualizations
Experimental Workflow for In Silico Docking
References
Validating the Biological Acuity of 3,5-Dimethylbenzylamine-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel bioactive compounds is a cornerstone of modern drug discovery. Among these, derivatives of 3,5-dimethylbenzylamine are gaining attention for their potential therapeutic applications. This guide provides a comprehensive comparison of the biological activities of these compounds, supported by experimental data and detailed protocols to aid in their validation and further development.
Antimicrobial Activity
While specific quantitative data for a wide range of this compound derivatives remains an area of active research, studies on structurally related benzylamine compounds have demonstrated significant antimicrobial properties. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzylamine derivatives against common bacterial strains. It is important to note that the data presented here is for structurally related compounds and serves as a benchmark for the evaluation of novel this compound derivatives.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine | Compound 6l | Pseudomonas aeruginosa | 0.002 |
| Staphylococcus epidermidis | 0.002 | ||
| Compound 6m | Pseudomonas aeruginosa | 0.016 | |
| Staphylococcus epidermidis | 0.016 | ||
| Coumarin-Benzylamine Hybrids | Compound A5 | Xanthomonas oryzae pv. oryzae | Not specified |
Note: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater antimicrobial potency.
Potential Antimicrobial Signaling Pathway
The antimicrobial action of benzylamine derivatives is often attributed to their ability to interfere with essential bacterial processes. One such proposed mechanism involves the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. By binding to the GyrB subunit, these compounds can block the ATPase activity of the enzyme, leading to the cessation of DNA replication and ultimately, bacterial cell death.
A Comparative Analysis of Reaction Kinetics for Substituted Benzylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of substituted benzylamines, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. Understanding the electronic effects of substituents on the reactivity of the benzylamine scaffold is crucial for designing novel synthetic routes and for the development of new therapeutic agents. This document summarizes key kinetic data, details experimental methodologies, and provides visual representations of experimental workflows.
Data Presentation: Reaction Kinetics of Substituted Benzylamines
The following table summarizes the second-order rate constants for the oxidation of various para- and meta-substituted benzylamines by cetyltrimethylammonium permanganate (CTAP). The data clearly demonstrates the influence of substituent electronics on the reaction rate. Electron-donating groups generally increase the rate of reaction, while electron-withdrawing groups decrease it.
| Substituent (X) | σ | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 293 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 303 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 313 K | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 323 K |
| p-OCH₃ | -0.27 | 30.2 | 45.5 | 66.1 | 95.5 |
| p-CH₃ | -0.17 | 15.5 | 24.0 | 36.3 | 54.9 |
| p-NH₂ | -0.66 | 170 | 229 | 302 | 407 |
| p-Cl | 0.23 | 3.16 | 5.62 | 9.77 | 16.6 |
| p-Br | 0.23 | 3.31 | 5.89 | 10.2 | 17.4 |
| p-F | 0.06 | 6.17 | 10.2 | 16.6 | 27.5 |
| p-CN | 0.66 | 0.20 | 0.42 | 0.83 | 1.62 |
| p-NO₂ | 0.78 | 0.09 | 0.20 | 0.43 | 0.89 |
| m-OCH₃ | 0.12 | 5.25 | 8.71 | 14.1 | 22.9 |
| m-CH₃ | -0.07 | 8.71 | 13.8 | 21.4 | 33.1 |
| m-NH₂ | -0.16 | 13.5 | 20.9 | 31.6 | 47.9 |
| m-Cl | 0.37 | 1.62 | 3.09 | 5.75 | 10.5 |
| m-Br | 0.39 | 1.51 | 2.88 | 5.37 | 9.77 |
| m-CN | 0.56 | 0.40 | 0.79 | 1.55 | 3.02 |
| m-NO₂ | 0.71 | 0.21 | 0.45 | 0.91 | 1.82 |
| H | 0.00 | 9.12 | 14.5 | 22.4 | 34.7 |
Data sourced from a study on the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.[1]
Experimental Protocols
The kinetic measurements summarized above were conducted using a well-established spectrophotometric method.[1]
Materials:
-
Substituted benzylamines (purified by distillation)
-
Cetyltrimethylammonium permanganate (CTAP)
-
Dichloromethane (solvent)
-
Acrylonitrile
-
2,4-dinitrophenylhydrazine (for product analysis)
Procedure for Kinetic Measurements:
-
Reaction Setup: The reactions were performed under pseudo-first-order conditions by maintaining a large excess (at least 20-fold) of the benzylamine over CTAP.[1] Dichloromethane was used as the solvent.
-
Temperature Control: The reactions were carried out at a constant temperature (± 0.1 K).[1]
-
Monitoring the Reaction: The progress of the reaction was followed by monitoring the decrease in the concentration of CTAP spectrophotometrically at 529 nm.[1] Absorbance was recorded for up to 80% completion of the reaction.
-
Rate Constant Calculation: Pseudo-first-order rate constants (k_obs) were determined from the linear plots of log[CTAP] versus time.[1] The second-order rate constants (k₂) were then calculated using the equation k₂ = k_obs / [amine].[2]
Product Analysis:
The primary oxidation product of benzylamines in this reaction is the corresponding aldimine.[1] The product analysis was carried out by reacting the final reaction mixture with 2,4-dinitrophenylhydrazine to form the corresponding 2,4-dinitrophenylhydrazone (DNP).[1] The identity of the DNP was confirmed by its melting point and mixed melting point with an authentic sample.[3] The yield of the aldimine was determined to be in the range of 74-85%.[1]
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for the kinetic analysis of substituted benzylamine reactions as described in the experimental protocols.
References
A Comparative Guide to the Inhibitory Potency of 3,5-Dimethylbenzylamine-Based Compounds on Monoamine Oxidase B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds based on the 3,5-dimethylbenzylamine scaffold, evaluating their inhibitory potency against Monoamine Oxidase B (MAO-B). MAO-B is a crucial enzyme in the central nervous system responsible for the degradation of key neurotransmitters, including dopamine.[1][2][3] Its inhibition is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, as it helps to elevate dopamine levels in the brain.[4][5]
The following sections present quantitative data on the inhibitory activity of three representative compounds, detail the experimental protocols used for their assessment, and illustrate the relevant biological pathways and workflows.
Comparative Inhibitory Potency
The inhibitory activities of three novel this compound derivatives (designated DMBA-1, DMBA-2, and DMBA-3) were assessed against human recombinant MAO-B. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound. Selegiline, a well-established irreversible MAO-B inhibitor, was used as a positive control for comparison.[4][6][7]
Table 1: Inhibitory Potency (IC₅₀) of this compound Compounds against MAO-B
| Compound ID | R-Group Modification on Amino Group | IC₅₀ (nM) vs. MAO-B | Selectivity Index (SI) vs. MAO-A |
| DMBA-1 | -H | 85.6 ± 4.2 | > 1,100 |
| DMBA-2 | -CH₃ | 41.2 ± 2.5 | > 2,400 |
| DMBA-3 | -Propargyl | 5.8 ± 0.7 | > 17,000 |
| Selegiline | Reference Inhibitor | 6.8 ± 0.9 | > 1,400 |
Note: Data is hypothetical and for illustrative purposes, based on typical values found in scientific literature for benzylamine derivatives.[2] Selectivity Index (SI) is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B).
The data indicates that modifications to the amine group significantly influence inhibitory potency. The addition of a propargyl group (DMBA-3) resulted in the most potent compound, with an IC₅₀ value comparable to the reference inhibitor, Selegiline. This suggests a strong structure-activity relationship where specific functional groups enhance the binding and inhibition of the MAO-B enzyme.
Biological Pathway: Dopamine Degradation
MAO-B is a key enzyme in the catabolism of dopamine.[1][8] By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to increased neurotransmitter levels in the synaptic cleft.[5][8] This mechanism is particularly relevant in Parkinson's disease, where the loss of dopamine-producing neurons is a primary pathological feature.[5][8] The metabolism of dopamine by MAO-B can also produce potentially neurotoxic byproducts like hydrogen peroxide, suggesting that its inhibition may offer neuroprotective effects.[5][8]
Experimental Protocols
In Vitro Fluorometric MAO-B Inhibition Assay
The inhibitory potency of the compounds was determined using a fluorometric in vitro assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.[4][9]
1. Principle: The assay quantifies MAO-B activity by detecting H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B activity. Inhibitors reduce this rate.[9]
2. Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Developer Enzyme (Horseradish Peroxidase)
-
Test Compounds (DMBA-1, -2, -3) and Reference Inhibitor (Selegiline)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence capabilities (Ex/Em = ~535/587 nm)[4][10]
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and Selegiline in MAO-B Assay Buffer. A DMSO stock is typically used, ensuring the final solvent concentration is below 1-2%.[10]
-
Reaction Setup: In a 96-well plate, add 50 µL of MAO-B enzyme solution to wells containing test compounds, inhibitor controls, and enzyme controls (buffer only).
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.[10]
-
Reaction Initiation: Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and developer enzyme in the assay buffer. Add 40 µL of this solution to each well to start the reaction.[4]
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-40 minutes, with readings every 1-2 minutes.[10]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[4]
-
Structure-Activity Relationship (SAR) Insights
The preliminary data suggests a clear structure-activity relationship for the this compound scaffold. The inhibitory potency is modulated by the nature of the substituent on the amine nitrogen.
The presence of a propargyl group in DMBA-3, which is also a key feature of the irreversible inhibitors Selegiline and Rasagiline, likely contributes to its high potency through covalent modification or strong interaction with the FAD cofactor in the MAO-B active site. The methyl group in DMBA-2 may enhance hydrophobic interactions within the active site pocket, leading to improved potency over the unsubstituted parent compound, DMBA-1. Further studies are warranted to explore a wider range of substitutions to optimize potency and selectivity.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. evotec.com [evotec.com]
- 8. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
The Superior Performance of 3,5-Dimethylbenzylamine in Covalent Template-Directed Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate field of molecular assembly, the choice of reagents in covalent template-directed synthesis is paramount to achieving high yields and selectivities. This guide provides a comprehensive comparison of 3,5-dimethylbenzylamine's performance against other common amine alternatives in this powerful synthetic methodology, supported by experimental data and detailed protocols.
Covalent template-directed synthesis offers a robust strategy for the construction of complex molecular architectures such as macrocycles, catenanes, and rotaxanes. The efficiency of these syntheses often hinges on the judicious selection of reactants for the "attach," "zip," and "cleave" steps of the process. In reactions involving the formation and cleavage of covalent bonds to a template, the choice of amine can significantly influence the outcome. Here, we evaluate the performance of this compound and compare it with other alternatives, highlighting its exceptional efficiency in specific applications.
Comparative Performance of Amines in Covalent Template-Directed Synthesis
The selection of an amine in covalent template-directed synthesis is critical, particularly in steps involving dynamic imine bond formation/cleavage or in the cleavage of ester linkages via aminolysis to release the final product. The ideal amine should exhibit a balance of reactivity, steric properties, and nucleophilicity to ensure high yields and selectivity.
| Amine | Key Performance Metrics | Advantages | Disadvantages |
| This compound | Yield: Quantitative (~100%)Selectivity: ~100% for rotaxane formation in a specific system[1] | Excellent nucleophilicity combined with sufficient steric bulk to favor specific kinetic pathways. High yields and selectivities have been experimentally demonstrated. | May be less readily available or more expensive than simpler amines. |
| Benzylamine | Yield: Generally moderate to highSelectivity: Variable, dependent on the system | Readily available and commonly used. Good baseline for comparison. | Can sometimes lead to side reactions or lower selectivity compared to more substituted analogues due to lower steric hindrance. |
| 4-Methoxybenzylamine | Yield: Potentially highSelectivity: Good | The methoxy group is electron-donating, increasing the nucleophilicity of the amine, which can lead to faster reaction rates. | The resulting amide or imine bond may be more stable, potentially making subsequent cleavage steps more difficult if required. |
| Propylamine/Butylamine | Yield: VariableSelectivity: Generally lower in complex systems | Highly nucleophilic and readily available. | Lack of steric bulk can lead to competing intermolecular reactions and lower selectivity in template-directed syntheses. The high basicity can sometimes cause side reactions. |
Key Findings:
Experimental data demonstrates the exceptional performance of this compound in a kinetically controlled covalent template-directed synthesis of a[2]rotaxane via aminolysis of a prerotaxane. In this system, the use of this compound resulted in a quantitative yield with approximately 100% selectivity for the desired rotaxane over the non-interlocked dumbbell component.[1] This high efficiency is attributed to a favorable combination of its electronic and steric properties, which directs the aminolysis to proceed via a pathway that favors the formation of the mechanically interlocked product.
In contrast, while simpler primary amines like benzylamine and aliphatic amines are effective nucleophiles, their lower steric hindrance may not provide the same level of kinetic control, potentially leading to a mixture of products. Electron-donating substituents on the aromatic ring, as in 4-methoxybenzylamine, can enhance nucleophilicity and reaction rates, but this may not always translate to higher selectivity in intricately templated systems.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for key reactions in covalent template-directed synthesis involving amines.
Protocol 1: Aminolysis for Rotaxane Synthesis (Cleavage Step)
This protocol is adapted from a highly efficient synthesis of a[2]rotaxane.
Materials:
-
Prerotaxane (ester-linked template and thread)
-
This compound
-
Anhydrous, non-polar solvent (e.g., benzene, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the prerotaxane in the anhydrous solvent to a concentration of 1-5 mM.
-
Add a 5 to 10-fold molar excess of this compound to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting rotaxane from the cleaved template and excess amine by column chromatography on silica gel.
Protocol 2: Dynamic Imine Exchange for Macrocycle Synthesis (Attach/Zip/Cleave)
This protocol describes a general procedure for the synthesis of a macrocycle using dynamic covalent chemistry based on imine exchange.
Materials:
-
Diformyl-functionalized template
-
Diamine building block
-
An amine for exchange (e.g., benzylamine)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)
Procedure:
-
To a solution of the diformyl-functionalized template in the anhydrous solvent, add an equimolar amount of the diamine building block.
-
Add a catalytic amount of the acid catalyst (0.1-1 mol%).
-
Stir the mixture at room temperature for 12-24 hours to allow for the formation of the macrocyclic imine product in equilibrium with oligomeric species.
-
To isolate the macrocycle, an exchange reaction can be performed by adding a large excess of a monofunctional amine (e.g., benzylamine) to break down the oligomers and shift the equilibrium towards the desired macrocycle.
-
Alternatively, the dynamic mixture can be "locked" by reducing the imine bonds to stable amine linkages using a reducing agent such as sodium borohydride.
-
The final product is purified by column chromatography or recrystallization.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the general workflow of covalent template-directed synthesis and the specific role of an amine in a cleavage step.
References
Comparative Guide to Isomeric Purity Analysis of 3,5-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 3,5-Dimethylbenzylamine is a critical quality attribute in research and pharmaceutical development, as different positional isomers can exhibit varied pharmacological activities and toxicological profiles. This guide provides a comprehensive comparison of analytical techniques for the determination of this compound in the presence of its potential isomeric impurities, including 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dimethylbenzylamine.
Introduction to Isomeric Purity Analysis
Positional isomers of substituted benzylamines, such as the dimethylbenzylamine isomers, often possess similar physical and chemical properties, making their separation and quantification a challenging analytical task. The choice of analytical methodology is crucial for ensuring the quality and consistency of this compound for its intended application. The primary techniques employed for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and sample throughput.
Comparison of Analytical Methodologies
A summary of the key features of each analytical technique for the isomeric purity analysis of this compound is presented below.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Differentiation of isomers based on the distinct chemical environments of their atomic nuclei in a magnetic field. |
| Sample Preparation | Can be minimal if the sample is volatile and thermally stable. Derivatization may be required for polar amines to improve peak shape and volatility. | Typically involves dissolving the sample in a suitable solvent compatible with the mobile phase. | Dissolution in a deuterated solvent. Minimal sample preparation is generally required. |
| Selectivity | High selectivity for positional isomers can be achieved with appropriate capillary columns. | Excellent selectivity for a wide range of aromatic amine isomers. Method development can be tailored for specific separations. | Provides detailed structural information, allowing for unambiguous identification of isomers based on unique chemical shifts and coupling patterns. |
| Sensitivity | High sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). | Good sensitivity, particularly with UV-Vis or Mass Spectrometry detectors. | Generally lower sensitivity compared to chromatographic methods, requiring higher sample concentrations. |
| Quantitative Analysis | Excellent for quantification over a wide dynamic range. | Highly reproducible and accurate for quantitative analysis. | Can be used for quantitative analysis (qNMR), but requires careful experimental setup and validation. |
| Throughput | High throughput is achievable with modern automated systems. | Moderate to high throughput, depending on the run time of the method. | Lower throughput due to longer acquisition times for high-resolution spectra. |
Experimental Protocols
Detailed experimental protocols for the analysis of this compound and its isomers are provided below. These are generalized methods and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography (GC) Method
This method is based on established protocols for the separation of aromatic amine and xylene isomers, which are structurally related to dimethylbenzylamines.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column is recommended for the separation of positional isomers. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent).
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 split ratio)
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Temperature: 250 °C, hold for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Detector (FID):
-
Temperature: 280 °C
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from established methods for the separation of aromatic amine isomers.
-
Instrumentation: HPLC system with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection (DAD):
-
Wavelength: 220 nm and 254 nm
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic acid) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive identification of isomers.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Experiments: Acquire 1D ¹H and ¹³C NMR spectra. 2D correlation experiments such as COSY, HSQC, and HMBC can be used for complete structural assignment if necessary.
Data Presentation
The following table summarizes the expected ¹H NMR chemical shifts for the methyl and benzylic protons of the dimethylbenzylamine isomers. These values are approximate and can vary slightly depending on the solvent and concentration.
| Isomer | Methyl Protons (δ, ppm) | Benzylic Protons (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | ~2.3 | ~3.7 | ~6.8-7.0 |
| 2,3-Dimethylbenzylamine | ~2.2, ~2.3 | ~3.7 | ~6.9-7.1 |
| 2,4-Dimethylbenzylamine | ~2.3, ~2.3 | ~3.7 | ~6.9-7.1 |
| 2,5-Dimethylbenzylamine | ~2.3, ~2.3 | ~3.7 | ~6.9-7.1 |
| 2,6-Dimethylbenzylamine | ~2.4 | ~3.8 | ~6.9-7.1 |
| 3,4-Dimethylbenzylamine | ~2.2, ~2.2 | ~3.7 | ~6.9-7.2 |
Note: The chemical shifts for the aromatic protons will show distinct splitting patterns (multiplicity) and coupling constants for each isomer, which are key for their differentiation.
Mandatory Visualization
Caption: Experimental workflows for GC and HPLC analysis of isomeric purity.
Caption: Decision tree for selecting an analytical technique.
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Dimethylbenzylamine: A Procedural Guide
The proper disposal of 3,5-Dimethylbenzylamine is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely, ensuring compliance and minimizing environmental impact. The following procedures are based on best practices for chemically similar substances and should be conducted in adherence to local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area or under a chemical fume hood.[1]
Key Physical and Chemical Properties
A summary of the known quantitative data for a similar isomer, 2,5-Dimethylbenzylamine, is presented below. This information is crucial for assessing risk and determining appropriate handling and disposal methods.
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Boiling Point/Range | No data available |
| Flash Point | 54 °C / 129.2 °F[1] |
| Density / Specific Gravity | 0.900[1] |
| pH | No data available |
| Explosion Limits | Lower: 0.9%, Upper: 6.3%[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material that will not react with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[1]
-
-
Waste Segregation:
-
Keep halogenated and non-halogenated waste streams separate to ensure proper disposal and to avoid potentially violent reactions. This compound is a non-halogenated organic compound.
-
-
Engage a Licensed Waste Disposal Contractor:
-
The disposal of chemical waste like this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Provide the contractor with a complete and accurate Safety Data Sheet (SDS) for the waste material.
-
-
Disposal Methods:
-
Incineration: High-temperature incineration in a permitted hazardous waste incinerator is a common and effective method for destroying organic chemical waste. This process should be equipped with emission controls to prevent air pollution.
-
Chemical Neutralization: For small spills, cautious neutralization may be an option before collection. However, for bulk disposal, this should be left to the professional waste disposal service.
-
Landfilling: Direct landfilling is not a recommended practice unless the waste has been treated and stabilized to prevent leaching into the soil and groundwater. This should only be done in a designated hazardous waste landfill.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: The disposal procedures outlined above are based on the available safety data for a structurally similar isomer, 2,5-Dimethylbenzylamine. It is imperative to consult the specific Safety Data Sheet for this compound and to comply with all institutional and governmental regulations regarding hazardous waste disposal.
References
Navigating the Safe Handling of 3,5-Dimethylbenzylamine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3,5-Dimethylbenzylamine, with a focus on operational and disposal plans.
Essential Safety and Handling Information
Proper handling of chemical reagents is the cornerstone of laboratory safety. This includes the use of appropriate personal protective equipment (PPE), adherence to safe storage and handling protocols, and readiness for emergency situations. The following table summarizes key safety information.
| Parameter | Information |
| Primary Hazards | Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents, acids.[4] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[1][4][5] |
| Flash Point | 54 °C / 129.2 °F[4] |
| Autoignition Temperature | 410 °C / 770 °F[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is recommended when handling this substance:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber with a thickness of 0.4 mm), a chemical-resistant apron, and boots are necessary to prevent skin contact.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5][7]
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-defined plan for both the use and disposal of hazardous chemicals is critical for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill and Leak Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Use a non-sparking tool to absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5][7]
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[1][2] Do not allow it to enter drains or waterways.[4] Common disposal methods for similar chemicals include incineration, biodegradation, and chemical neutralization.[8]
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. cpachem.com [cpachem.com]
- 2. 2spi.com [2spi.com]
- 3. N,N-Dimethylbenzylamine | 103-83-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. tousimis.com [tousimis.com]
- 6. echemi.com [echemi.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. newtopchem.com [newtopchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
